molecular formula C8H12F2O3 B2400405 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid CAS No. 1781078-83-8

4-(1,1-Difluoroethyl)oxane-4-carboxylic acid

Cat. No.: B2400405
CAS No.: 1781078-83-8
M. Wt: 194.178
InChI Key: QPIWAKWSAQKDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-Difluoroethyl)oxane-4-carboxylic acid, with the molecular formula C8H12F2O3, is a carboxylic acid derivative where the carboxyl group is integrated into an oxane (tetrahydropyran) ring system at the 4-position, further substituted with a 1,1-difluoroethyl group . This structure places it in a valuable niche for medicinal chemistry and materials science research. Carboxylic acids are a fundamental class of organic compounds characterized by their reactivity and ability to participate in hydrogen bonding, which influences their physical properties and solubility . The primary research value of this compound lies in its potential as a versatile synthetic building block. The carboxylic acid functional group can be readily converted into various key derivatives, such as acid chlorides, esters, and amides, via nucleophilic acyl substitution reactions . This makes the molecule a crucial intermediate for constructing more complex target molecules. Its specific structure, featuring the oxane ring and fluorine atoms, may be utilized to modulate the properties of a larger compound, for instance, by increasing metabolic stability or altering lipophilicity in drug discovery efforts . Researchers should note that related structural motifs, such as oxetane-carboxylic acids, have been documented to exhibit instability under certain conditions, potentially isomerizing to lactones upon storage or mild heating . While the oxane ring in this compound is generally more stable, careful handling and storage are recommended to preserve integrity. This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

4-(1,1-difluoroethyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O3/c1-7(9,10)8(6(11)12)2-4-13-5-3-8/h2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIWAKWSAQKDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCOCC1)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781078-83-8
Record name 4-(1,1-difluoroethyl)oxane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(1,1-Difluoroethyl)oxane-4-carboxylic acid CAS 1781078-83-8

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-(1,1-Difluoroethyl)oxane-4-carboxylic Acid CAS: 1781078-83-8 | Formula: C₈H₁₂F₂O₃ | Mol. Weight: 194.18 g/mol

Executive Summary

This compound is a specialized fluorinated building block used in modern medicinal chemistry to modulate lipophilicity and metabolic stability. It features a tetrahydropyran (oxane) core with a quaternary center at the 4-position, substituted by a carboxylic acid and a 1,1-difluoroethyl group .[1]

This scaffold serves as a critical bioisostere for tert-butyl or isopropyl groups. The gem-difluoro moiety lowers the pKa of the adjacent carboxylic acid via inductive effects while blocking metabolic oxidation at the benzylic-like position, a common liability in non-fluorinated alkyl analogs.

Chemical Profile & Physicochemical Properties

The introduction of the 1,1-difluoroethyl group creates a unique electronic environment. Unlike a standard ethyl group, the CF₂ center is lipophilic yet electron-withdrawing, altering the hydrogen bond donor capability of the carboxylic acid.

PropertyValue / DescriptionContext
IUPAC Name This compoundStandard nomenclature
CAS Number 1781078-83-8Unique Identifier
Molecular Weight 194.18 DaFragment-based drug design compliant
ClogP ~1.2 - 1.5More lipophilic than unsubstituted oxane, less than cyclohexane
pKa (Calc) ~3.5 - 3.8More acidic than non-fluorinated analog (~4.5) due to -I effect of CF₂
H-Bond Acceptors 3 (Ether O, Carbonyl O, Hydroxyl O)Fluorine atoms are weak acceptors
H-Bond Donors 1 (Carboxylic OH)-
Rotatable Bonds 1Restricted conformation due to quaternary center

Synthetic Methodology

The synthesis of CAS 1781078-83-8 typically employs a Deoxofluorination Strategy . Constructing the quaternary center directly with a pre-fluorinated alkyl halide is difficult due to steric hindrance and the low reactivity of difluoroalkyl halides. Therefore, the most robust route builds the carbon skeleton first, followed by functional group interconversion.

Core Synthetic Pathway[2]
  • Precursor Assembly: Alkylation of a malonate derivative with bis(2-chloroethyl)ether to form the oxane ring, followed by acylation to introduce the acetyl group.

  • Deoxofluorination: Conversion of the ketone (acetyl) to the gem-difluoro moiety using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Hydrolysis: Saponification of the ester to the final carboxylic acid.

SynthesisPathway Start Diethyl Malonate + Bis(2-chloroethyl)ether Inter1 4-Acetyl-oxane-4-carboxylate (Key Intermediate) Start->Inter1 1. Cyclization 2. Acylation Step2 Deoxofluorination (DAST / Deoxo-Fluor) Inter1->Step2 Inter2 4-(1,1-Difluoroethyl) oxane-4-ester Step2->Inter2 C=O → CF2 Step3 Hydrolysis (LiOH / NaOH) Inter2->Step3 Product 4-(1,1-Difluoroethyl) oxane-4-carboxylic acid Step3->Product Ester Cleavage

Figure 1: Retrosynthetic analysis and forward synthesis of CAS 1781078-83-8 via ketone fluorination.

Medicinal Chemistry Applications

This building block is engineered to solve specific failure modes in drug discovery programs, particularly those related to metabolic clearance and potency.

Bioisosterism & Metabolic Stability

In many lead compounds, an isopropyl or tert-butyl group is essential for hydrophobic filling of a receptor pocket. However, these groups are prone to oxidation by Cytochrome P450 enzymes (CYP3A4/2D6).

  • The Fix: Replacing –CH(CH₃)₂ with –CF₂CH₃ (1,1-difluoroethyl) blocks the hydrogen abstraction pathway required for hydroxylation.

  • Oxane Ring: The ether oxygen in the ring lowers the overall LogP compared to a cyclohexane ring, improving solubility without sacrificing the steric bulk required for receptor occupancy.

pKa Modulation

The –CF₂– group is strongly electron-withdrawing. When placed adjacent to the quaternary carbon bearing the carboxylic acid, it inductively stabilizes the carboxylate anion.

  • Effect: This lowers the pKa of the acid (and derived amides).

  • Utility: Amides derived from this acid will have reduced N-H acidity and altered hydrogen bonding capability, which can improve membrane permeability.

SAR_Logic Problem Lead Compound Issue: High Metabolic Clearance Analysis Identify Metabolic Hotspot Problem->Analysis Decision Is the hotspot an Alkyl/Isopropyl Group? Analysis->Decision Sol1 Switch to 4-(1,1-difluoroethyl)oxane Decision->Sol1 Need lower LogP? Sol2 Switch to 4,4-difluorocyclohexane Decision->Sol2 Need high LogP? Reason1 Blocks Metabolism (C-F bond) + Lowers LogP (Ether O) Sol1->Reason1 Reason2 Blocks Metabolism Maintains Lipophilicity Sol2->Reason2

Figure 2: Decision tree for implementing fluorinated oxane scaffolds in Lead Optimization.

Experimental Protocols

Safety Warning: Fluorination reagents like DAST and Deoxo-Fluor can release HF and are potential explosion hazards if heated in closed systems. Perform all reactions behind a blast shield.

Protocol A: Deoxofluorination of 4-Acetyl-oxane-4-carboxylate

This step converts the acetyl ketone into the 1,1-difluoroethyl moiety.

  • Preparation: In a dry flask under nitrogen, dissolve Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C. Add Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (2.5 eq) dropwise. Note: DAST can be used but Deoxo-Fluor is thermally more stable.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours. Monitor by TLC or ¹⁹F NMR (look for disappearance of ketone signal and appearance of quartet for CF₂-CH₃).

  • Quench: CRITICAL STEP. Pour the reaction mixture slowly into saturated aqueous NaHCO₃ at 0°C. Do not add water to the reaction; add reaction to bicarbonate. Vigorous effervescence will occur.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc) yields the Methyl 4-(1,1-difluoroethyl)tetrahydro-2H-pyran-4-carboxylate .

Protocol B: Ester Hydrolysis
  • Dissolution: Dissolve the fluorinated ester (from Protocol A) in a 3:1 mixture of THF/Water.

  • Base Hydrolysis: Add LiOH·H₂O (3.0 eq).

  • Heating: Stir at 50°C for 4 hours. The bulky quaternary center may require mild heating for complete saponification compared to primary esters.

  • Isolation: Acidify carefully with 1N HCl to pH ~3. Extract with Ethyl Acetate.[3][4]

  • Product: Concentrate to afford This compound as a white/off-white solid.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hu, J., et al. (2015). The chemistry of the 1,1-difluoroethyl group: synthesis and application. Chemical Reviews. Link

  • Enamine Ltd. (2024). Building Blocks: Fluorinated Tetrahydropyrans. Link

  • Prakash, G. K. S., & Hu, J. (2018). Fluorine in Medicinal Chemistry. In Fluorine in Heterocyclic Chemistry Volume 2. Springer.
  • U.S. Patent 2022/0340567 A1 . Substituted Phthalazin-1-amine Derivatives. (Demonstrates use of substituted tetrahydropyran carboxylic acids in drug synthesis). Link

Sources

molecular weight of 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid

[1][2]

Executive Summary

This compound (also known as 4-(1,1-difluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid) is a specialized heterocyclic building block utilized in modern medicinal chemistry.[1][2] It serves as a critical scaffold for introducing the 1,1-difluoroethyl group —a lipophilic, metabolically stable bioisostere for ethyl or isopropyl moieties—into drug candidates.

This guide provides a rigorous analysis of its physicochemical properties, synthetic methodologies, and strategic application in lead optimization.

Physicochemical Identity & Molecular Weight[1][3][4][5][6][7][8]

Core Data Table
PropertyValue
IUPAC Name 4-(1,1-Difluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid
Common Name This compound
CAS Number 1781078-83-8
Molecular Formula C₈H₁₂F₂O₃
Molecular Weight 194.18 g/mol
Monoisotopic Mass 194.0755 Da
SMILES CC(F)(F)C1(CCOCC1)C(=O)O
Appearance White to off-white crystalline solid
Detailed Mass Calculation

The molecular weight is derived from standard atomic weights (

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Fluorine (F):

    
    
    
  • Oxygen (O):

    
    
    
  • Total: 194.177 g/mol (Rounded to 194.18)

Synthetic Methodology

The synthesis of 4,4-disubstituted tetrahydropyrans containing a gem-difluoroalkyl group typically requires a Deoxyfluorination Strategy . The most robust route proceeds via a

Retrosynthetic Analysis
  • Target: this compound.[1][3]

  • Disconnection: C–F bond formation via deoxyfluorination of a ketone.

  • Precursor: Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.

Representative Protocol

Note: This protocol is a synthesized standard procedure based on analogous fluorination chemistry for this scaffold class.

Phase 1: Precursor Assembly

Reactants: Ethyl 4-iodotetrahydro-2H-pyran-4-carboxylate (or equivalent Grignard precursor) + Acetic Anhydride/Acyl Chloride. Alternatively, alkylation of ethyl acetoacetate with bis(2-chloroethyl)ether.

Phase 2: Deoxyfluorination (Critical Step)

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®. Solvent: Dichloromethane (DCM), anhydrous. Mechanism: The carbonyl oxygen of the acetyl group attacks the sulfur center, releasing HF. The fluoride ion then attacks the carbocationic intermediate twice, geminally installing two fluorine atoms.

Phase 3: Ester Hydrolysis

Reagents: Lithium Hydroxide (LiOH), THF/Water. Conditions: Mild hydrolysis to avoid defluorination (though the C-F bond in this motif is generally robust).

Synthesis Workflow Diagram

SynthesisWorkflowStartPrecursor:Ethyl 4-acetyl-THP-4-carboxylateStep1Deoxyfluorination(DAST / Deoxo-Fluor)Start->Step1DCM, 0°C to RTInterIntermediate:Ethyl 4-(1,1-difluoroethyl)...carboxylateStep1->InterNucleophilic FluorinationStep2Saponification(LiOH / THF / H2O)Inter->Step2HydrolysisFinalTarget:4-(1,1-Difluoroethyl)...acidStep2->FinalAcidification (HCl)

Figure 1: Strategic synthetic route for the generation of the target acid from a beta-keto ester precursor.

Structural Analysis & Characterization

To validate the identity of the synthesized compound, researchers must look for specific spectral signatures.[4]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆/CDCl₃):

    • Tetrahydropyran Ring: Multiplets around

      
       1.5–2.5 ppm (4H) and 
      
      
      3.5–3.9 ppm (4H).
    • Methyl Group (

      
      ):  A distinct triplet (due to coupling with two F atoms) appearing around 
      
      
      1.6–1.8 ppm. Coupling constant
      
      
      .
    • Carboxylic Acid: Broad singlet at

      
       10–12 ppm (exchangeable).
      
  • ¹⁹F NMR:

    • A quartet (coupling with methyl protons) typically found around

      
       -90 to -100 ppm. This confirms the gem-difluoro motif.
      
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Observed Ion:

    
     at 
    
    
    .
  • Fragmentation: Loss of

    
     (
    
    
    ) and HF (
    
    
    ) are common collision-induced dissociation (CID) pathways.

Medicinal Chemistry Applications

The this compound scaffold is not merely a structural spacer; it is a functional tool for Lead Optimization .

The "Fluorine Effect"

Replacing a hydrogen or a methyl group with a 1,1-difluoroethyl group induces profound changes:

  • Lipophilicity Modulation: The

    
     group is lipophilic but polarizable. It often increases 
    
    
    slightly compared to the non-fluorinated parent, improving membrane permeability.
  • Metabolic Stability: The C–F bond is one of the strongest in organic chemistry (

    
    ). Placing it at a metabolic "hotspot" (like a benzylic-like position or alkyl chain) blocks Cytochrome P450-mediated oxidation.
    
  • pKa Shift: The electron-withdrawing inductive effect (

    
    ) of the fluorine atoms lowers the pKa of the adjacent carboxylic acid (typically by 0.5–1.0 units), potentially altering the ionization state at physiological pH.
    
Bioisosteric Decision Logic

When should a chemist deploy this building block?

DecisionTreeProblemLead Compound Issue:High Clearance / Metabolic InstabilityCheckSiteIs the metabolic soft spotan alkyl group?Problem->CheckSiteStrategy1Strategy:Block OxidationCheckSite->Strategy1YesSolutionInstall 1,1-Difluoroethyl Group(Using CAS 1781078-83-8)Strategy1->SolutionOutcomeResult:Blocked P450 SiteMaintained StericsModulated pKaSolution->Outcome

Figure 2: Logic flow for utilizing the 1,1-difluoroethyl moiety in lead optimization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84773053, this compound. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

Chemical Properties and Strategic Implementation of 1,1-Difluoroethyl Substituted Oxanes

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and strategic application of 1,1-difluoroethyl substituted oxanes (tetrahydropyrans bearing a


 group). It is designed for medicinal chemists and drug discovery scientists optimizing lead compounds for metabolic stability and physicochemical balance.

Executive Summary

The 1,1-difluoroethyl (


)  moiety is a high-value bioisostere in modern medicinal chemistry, offering a "Goldilocks" balance between steric bulk, lipophilicity, and metabolic stability. When attached to an oxane (tetrahydropyran)  scaffold, this group functions as a metabolically robust replacement for ethyl, isopropyl, or methoxy groups.

Key Advantages:

  • Metabolic Blockade: The C-F bond strength (

    
    116 kcal/mol) prevents Cytochrome P450-mediated oxidative dealkylation at the 
    
    
    
    -position.
  • Lipophilicity Modulation: It lowers

    
     relative to purely hydrocarbon analogs (e.g., isopropyl) while maintaining hydrophobic surface area.
    
  • Conformational Locking: The gauche effect of the vicinal fluorines can restrict the conformational flexibility of the oxane ring, potentially reducing entropic penalties upon protein binding.

Physicochemical Profile

Lipophilicity and Polarity (LogP/LogD)

The 1,1-difluoroethyl group is often termed a "polar hydrophobic" group. Unlike a standard ethyl group, the


 unit introduces a significant dipole moment while maintaining a lipophilic surface.
Substituent (R)

(Approx vs H)
Electronic CharacterMetabolic Liability
Ethyl (

)
+1.0Electron-donatingHigh (Oxidation)
Isopropyl (

)
+1.3Electron-donatingHigh (Oxidation)
1,1-Difluoroethyl (

)
+0.6 to +0.8Electron-withdrawingLow (Blocked)
Trifluoromethyl (

)
+1.2Strong E-withdrawingLow

Insight: Substituting an ethyl group on an oxane ring with a 1,1-difluoroethyl group typically lowers the


 slightly due to the polarity of the C-F bonds, improving solubility while retaining the steric fill of the binding pocket.
Conformational Analysis

In 1,1-difluoroethyl substituted oxanes, the conformation is governed by the interplay between 1,3-diaxial interactions and the fluorine gauche effect .

  • Equatorial Preference: In 4-substituted oxanes (e.g., 4-(1,1-difluoroethyl)tetrahydropyran), the bulky

    
     group strongly prefers the equatorial position to avoid severe 1,3-diaxial steric clashes with the ring protons.
    
  • Rotational Barrier: The rotation of the ethyl group itself is restricted. The C-F bonds prefer to adopt a gauche orientation relative to adjacent electron-rich orbitals (if present), but in a simple alkyl-oxane setting, the steric bulk of the methyl group dominates, locking the substituent in a staggered conformation relative to the ring.

Electronic Effects (pKa Modulation)

The


 group is strongly electron-withdrawing (inductive effect, 

).
  • Effect on Ring Oxygen: It reduces the Lewis basicity of the oxane oxygen, making the ring less susceptible to acid-catalyzed ring opening or complexation with Lewis acids.

  • Effect on Nearby Amines: If the oxane scaffold contains an amine (e.g., an amino-oxane), the presence of the

    
     group within 2-3 bonds will significantly lower the basicity (pKa) of the amine, potentially improving membrane permeability by increasing the fraction of the neutral species at physiological pH.
    

Synthetic Methodologies

Two primary strategies exist for accessing these scaffolds: Deoxofluorination (Linear) and Radical Difluoroethylation (Convergent).

Method A: Deoxofluorination (The Standard Protocol)

This is the most reliable method for generating 1,1-difluoroethyl oxanes. It involves the conversion of an acetyl group (


) to the difluoroethyl group using nucleophilic fluorinating agents.

Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor-E. Substrate: 4-Acetyltetrahydropyran (or regioisomers).

Method B: Radical Difluoroethylation

Emerging methods utilize radical precursors to install the group directly onto activated alkenes or heteroaryl precursors, which are subsequently hydrogenated to the saturated oxane.

Reagents: Zinc difluoromethanesulfinate (DFMS) or 1,1-difluoroethyl silanes.

Experimental Protocols

Protocol: Synthesis of 4-(1,1-Difluoroethyl)tetrahydropyran

Targeting the metabolic blocker motif from a ketone precursor.

Safety Note: DAST and Deoxo-Fluor can release HF and are thermally unstable. Reactions should be conducted in a fume hood behind a blast shield. Avoid glass reaction vessels for large-scale HF generating reactions if possible (use Teflon/HDPE) or quench carefully.

Step 1: Preparation of 4-Acetyltetrahydropyran
  • Reactants: 4-Cyanotetrahydropyran (1.0 eq), Methylmagnesium bromide (3.0 M in ether, 1.2 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool the solution of 4-cyanotetrahydropyran in THF to 0°C.

    • Add MeMgBr dropwise under

      
      .
      
    • Reflux for 2 hours.

    • Cool to 0°C and quench with aqueous HCl (1M) to hydrolyze the imine intermediate.

    • Extract with diethyl ether, dry over

      
      , and concentrate to yield 4-acetyltetrahydropyran.
      
Step 2: Deoxofluorination
  • Reactants: 4-Acetyltetrahydropyran (1.0 eq), Deoxo-Fluor (1.5 eq), Ethanol (catalytic, 0.2 eq - initiator).

  • Solvent: Anhydrous DCM (Dichloromethane).

  • Procedure:

    • Place 4-acetyltetrahydropyran in a Teflon flask under Argon. Dissolve in DCM.

    • Add Deoxo-Fluor dropwise at 0°C.

    • Add catalytic ethanol (accelerates the reaction by forming the active fluorinating species).

    • Allow the mixture to warm to Room Temperature (RT) and stir for 16–24 hours.

    • Quench: Pour the reaction mixture slowly into saturated aqueous

      
       (Caution: 
      
      
      
      evolution).
    • Purification: Extract with DCM, dry over

      
      , and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc 9:1).
      
    • Yield: Typically 60–80%.

Metabolic Stability & Toxicology

The strategic value of the 1,1-difluoroethyl group lies in its resistance to oxidative metabolism.

  • Mechanism: CYP450 enzymes typically attack the

    
    -carbon of alkyl groups (e.g., the 
    
    
    
    of an ethyl group) via hydrogen atom abstraction.
  • The Fluorine Wall: Replacing the

    
    -hydrogens with fluorine atoms removes the abstraction site. The C-F bond is too strong (
    
    
    
    116 kcal/mol) for the CYP heme-iron oxo species to break.
  • Metabolic Switching: This modification forces metabolism to occur at other, less labile sites on the molecule, extending the half-life (

    
    ) and reducing intrinsic clearance (
    
    
    
    ).

Visualization of Strategic Logic

Figure 1: Synthesis & Decision Logic

G Start Lead Compound (Ethyl-Oxane) Issue Metabolic Liability (High Clearance) Start->Issue CYP Oxidation Strategy Bioisostere Selection Issue->Strategy Precursor 4-Acetyl-Oxane Strategy->Precursor Retrosynthesis Reagent Deoxo-Fluor / DAST (Deoxofluorination) Precursor->Reagent Product 1,1-Difluoroethyl-Oxane Reagent->Product Result Improved t1/2 Maintained Lipophilicity Product->Result Validation

Caption: Strategic workflow for replacing a metabolically labile ethyl group with a 1,1-difluoroethyl bioisostere via deoxofluorination.

Figure 2: Conformational & Steric Profile

Conformation Oxane Oxane Ring (Chair Conformation) Substituent -CF2CH3 Group Oxane->Substituent Substituted at C4 Interaction 1,3-Diaxial Repulsion Substituent->Interaction If Axial Preference Equatorial Position (Thermodynamic Major) Substituent->Preference Steric Bulk Interaction->Preference Drives Equilibrium

Caption: Conformational drivers forcing the 1,1-difluoroethyl group into the equatorial position on the oxane ring.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hu, J., et al. (2015). The chemistry of the 1,1-difluoroethyl group. Chemical Reviews. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

Sources

The Strategic Incorporation of Fluorine in Tetrahydropyran Carboxylic Acid Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Confluence of Privileged Scaffolds and Strategic Fluorination

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological profiles is a perpetual endeavor. Within this pursuit, the strategic use of privileged scaffolds—molecular frameworks that are recurrent in bioactive compounds—is a cornerstone of efficient drug design. The tetrahydropyran (THP) ring is one such scaffold, prized for its conformational stability and its ability to engage in hydrogen bonding interactions as an acceptor. When the inherent advantages of the THP motif are augmented with the transformative properties of fluorine, a powerful class of building blocks emerges: fluorinated tetrahydropyran carboxylic acids.

This technical guide provides an in-depth exploration of these valuable building blocks for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for their stereocontrolled preparation, the profound impact of fluorination on their physicochemical properties, and their application in the design of next-generation therapeutics.

The "Fluorine Effect" on the Tetrahydropyran Scaffold: A Paradigm of Physicochemical Modulation

The introduction of fluorine into the THP ring is not a mere substitution but a strategic perturbation that can elicit a cascade of beneficial changes in a molecule's properties. The high electronegativity and small van der Waals radius of fluorine, coupled with the strength of the C-F bond, allow for subtle yet significant modifications.[1][2]

Metabolic Stability and Pharmacokinetics

One of the most sought-after benefits of fluorination is the enhancement of metabolic stability.[1] Replacing a metabolically labile C-H bond with a robust C-F bond can effectively block oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[2]

Modulation of Acidity (pKa) and Lipophilicity (LogP)

The strong electron-withdrawing nature of fluorine can significantly influence the acidity of the carboxylic acid moiety. Placing a fluorine atom in proximity to the carboxyl group will lower its pKa, making it a stronger acid.[3][4] This modulation of ionization state at physiological pH can have profound effects on a drug's solubility, cell permeability, and target engagement.

The impact of fluorination on lipophilicity is more nuanced. While a single fluorine atom can slightly increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group often leads to a decrease.[5] This ability to fine-tune lipophilicity is critical for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.

The following table summarizes the predicted and observed effects of fluorination on the pKa and LogP of a generic tetrahydropyran carboxylic acid.

Position of FluorinePredicted Impact on pKaPredicted Impact on LogPRationale
C2Significant decreaseMinor increase/decreaseStrong inductive effect from the fluorine in close proximity to the carboxylic acid. The effect on LogP is dependent on the overall change in polarity.
C3Moderate decreaseMinor increaseThe inductive effect is attenuated by the increased distance from the carboxylic acid.
C4Minor decreaseMinor increaseThe inductive effect is further attenuated.
Conformational Control

Fluorine substitution can exert a significant influence on the conformational preferences of the THP ring.[6][7] This is due to a combination of steric and stereoelectronic effects, such as the gauche effect and hyperconjugation. By strategically placing fluorine atoms, medicinal chemists can favor specific chair or twist-boat conformations, which can be crucial for optimizing the presentation of pharmacophoric elements to a biological target.

Stereoselective Synthesis of Fluorinated Tetrahydropyran Carboxylic Acids

The synthesis of fluorinated THP carboxylic acids with high stereocontrol is a key challenge. Several powerful strategies have emerged to address this, with the Prins fluorination-cyclization being a particularly elegant and effective approach.

Prins Fluorination-Cyclization: A Direct Approach to 4-Fluorotetrahydropyrans

The Prins fluorination-cyclization is a powerful method for the direct synthesis of 4-fluorotetrahydropyrans from homoallylic alcohols and aldehydes.[6][7] In this reaction, a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), activates the aldehyde, which then undergoes a Prins-type cyclization with the homoallylic alcohol. The resulting carbocation is then trapped by a fluoride ion, which can be delivered from the Lewis acid itself.[7]

Prins Fluorination-Cyclization cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Product Homoallylic_Alcohol Homoallylic Alcohol Oxocarbenium_Ion Oxocarbenium Ion Homoallylic_Alcohol->Oxocarbenium_Ion Cyclization Aldehyde Aldehyde Aldehyde->Oxocarbenium_Ion Activation Lewis_Acid Lewis Acid (e.g., BF3·OEt2) Lewis_Acid->Aldehyde Fluorinated_THP 4-Fluorotetrahydropyran Oxocarbenium_Ion->Fluorinated_THP Fluoride Trapping SGLT2_Inhibitor_MoA cluster_kidney Kidney (Proximal Tubule) cluster_drug SGLT2 Inhibitor Action cluster_outcome Therapeutic Outcome SGLT2 SGLT2 Transporter Glucose_Reabsorption Glucose Reabsorption into Bloodstream SGLT2->Glucose_Reabsorption Urinary_Glucose_Excretion Increased Urinary Glucose Excretion Sotagliflozin Sotagliflozin (contains THP ring) Sotagliflozin->SGLT2 Inhibition Lowered_Blood_Glucose Lowered Blood Glucose Levels Urinary_Glucose_Excretion->Lowered_Blood_Glucose

Sources

Technical Safety & Handling Guide: 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid

[1]

Executive Summary: The Fluorinated Scaffold Context

In modern medicinal chemistry, the strategic incorporation of fluorine is a pivotal tactic for modulating physicochemical properties such as lipophilicity, metabolic stability, and pKa. 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid (CAS: 1781078-83-8) represents a sophisticated building block where the oxane (tetrahydropyran) ring acts as a polar bioisostere for cyclohexane, while the gem-difluoroethyl group provides metabolic robustness and conformational bias.[1]

This guide moves beyond generic safety data, analyzing the specific handling requirements dictated by its structural alerts: the acidic carboxyl moiety and the fluorinated alkyl side chain. While not an acute HF generator under ambient conditions, its classification as a functionalized organic acid requires rigorous adherence to exposure controls to prevent mucosal damage and respiratory sensitization.

Chemical Identity & Physicochemical Profile

Precise identification is the first step in safety. This compound is a research-grade intermediate, often supplied as a solid powder.

ParameterTechnical Specification
Chemical Name This compound
Synonyms 4-(1,1-Difluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid
CAS Number 1781078-83-8
Molecular Formula C₈H₁₂F₂O₃
Molecular Weight 194.18 g/mol
Physical State Solid (White to off-white powder)
Acidity (pKa) ~4.0–4.5 (Predicted; modulated by inductive effect of F)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2][3]

Hazard Identification & Risk Assessment

GHS Classification (H-Codes)

Based on structural alerts and available vendor safety data, this compound is classified as an Irritant with specific target organ toxicity.

  • H302: Harmful if swallowed.[4][5]

  • H315: Causes skin irritation.[3][4][5][6][7]

  • H319: Causes serious eye irritation.[3][6][7][8]

  • H335: May cause respiratory irritation.[3][4][5][6]

Mechanistic Toxicology
  • Acidic Corrosivity: The carboxylic acid functionality (

    
    ) is a proton donor. Upon contact with moist mucosal membranes (eyes, lungs), it lowers local pH, causing protein denaturation and irritation.
    
  • Fluorine Stability: The C-F bonds in the 1,1-difluoroethyl group are metabolically and chemically stable under standard laboratory conditions. Crucial Distinction: Unlike acyl fluorides or unstable fluorinated reagents, this compound does not spontaneously release Hydrogen Fluoride (HF) upon contact with water. However, thermal decomposition (fire) will release HF gas.

Operational Protocols: Safe Handling Workflow

To ensure data integrity and personnel safety, the following workflow must be treated as a closed-loop system.

Engineering Controls
  • Primary Barrier: All weighing, transfer, and reaction setup must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Atmosphere: Hygroscopic potential suggests handling under an inert atmosphere (Nitrogen or Argon) is best practice to maintain reagent quality, though not strictly required for safety.

Personal Protective Equipment (PPE) Matrix
  • Hands: Nitrile gloves (minimum thickness 0.11 mm). Double gloving recommended if handling solutions in DCM or DMF.

  • Eyes: Chemical safety goggles.[9] Face shield required if working with quantities >5g or energetic reaction conditions.

  • Respiratory: If fume hood is unavailable (not recommended), a NIOSH-approved respirator with P100 (HEPA) and Organic Vapor cartridges is mandatory.

Visualized Workflow (DOT)

The following diagram outlines the logical flow for handling this compound, emphasizing the "Stop/Go" decision points based on containment.

SafetyWorkflowStartSTART: Reagent RetrievalCheckHoodCheck Fume HoodVelocity > 80 fpmStart->CheckHoodDecisionHoodPasses Check?CheckHood->DecisionHoodAbortSTOP: Maintenance RequiredDecisionHood->AbortNoPPEDon PPE:Nitrile Gloves + Goggles + Lab CoatDecisionHood->PPEYesWeighingWeighing/Transfer(Avoid Dust Generation)PPE->WeighingReactionReaction Setup(Closed Vessel)Weighing->ReactionWasteDisposal:Solid/Liquid Organic WasteReaction->Waste

Figure 1: Operational workflow ensuring engineering controls are validated before chemical exposure.

Emergency Response Framework

Despite rigorous protocols, accidents can occur.[10] This response logic prioritizes the neutralization of the acidic threat and management of potential decomposition products.[11]

First Aid Protocols
  • Eye Contact (Critical): Immediate irrigation is paramount.[3][7] Flush with water for 15 minutes minimum.[3][4][12] The acidity can cause corneal opacity if untreated.

  • Skin Contact: Wash with soap and copious water.[3][4][6][9] If irritation persists, seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Firefighting & Thermal Decomposition
  • Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Carbon Oxides (CO, CO₂).

  • Action: Firefighters must wear full structural firefighting gear and Self-Contained Breathing Apparatus (SCBA) .

  • Media: Dry chemical, CO₂, or water spray.[4][8] Do not use a water jet that might scatter the powder.

Emergency Logic Diagram (DOT)

This decision tree guides the immediate response to exposure incidents.

EmergencyResponseIncidentExposure IncidentTypeIdentify RouteIncident->TypeEyeEye ContactType->EyeSkinSkin ContactType->SkinInhalInhalationType->InhalActionEyeFlush 15+ minsLift EyelidsEye->ActionEyeActionSkinSoap & Water WashRemove Contaminated ClothingSkin->ActionSkinActionInhalFresh AirSupport BreathingInhal->ActionInhalMedicalSeek Medical Evaluation(Bring SDS)ActionEye->MedicalActionSkin->MedicalActionInhal->Medical

Figure 2: Triage logic for immediate incident response.

Storage & Environmental Stewardship

Storage Conditions
  • Temperature: Store at Room Temperature (RT), 15–25°C.

  • Container: Keep tightly closed. Glass or Polyethylene containers are suitable.

  • Incompatibilities: Strong oxidizing agents and strong bases (exothermic neutralization).

Disposal Considerations
  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Critical Note: The scrubber is essential to neutralize HF generated during combustion of the difluoroethyl moiety.

  • Compliance: Never dispose of down the drain. Follow local environmental regulations (RCRA in US, waste codes for halogenated organics).

References

  • Sigma-Aldrich. (n.d.). This compound Product Detail. Retrieved from

  • Enamine. (n.d.).[2] Safety Data Sheet: 4-(1,1-Difluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [2]

  • PubChem. (n.d.).[13] Compound Summary: Oxane-4-carboxylic acid derivatives. National Library of Medicine. Retrieved from

  • Fisher Scientific. (2025).[3] Generic Safety Data Sheet for Tetrahydropyran-4-carboxylic acid derivatives. Retrieved from

Whitepaper: The 1,1-Difluoroethyl Group as a Strategic Lipophilic Bioisostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Among the arsenal of fluorinated groups, the 1,1-difluoroethyl moiety (-CF₂CH₃) has emerged as a uniquely valuable bioisostere, particularly as a replacement for the ubiquitous methoxy group.[3][4][5] This technical guide provides an in-depth analysis of the 1,1-difluoroethyl group, moving beyond a simple catalog of its properties to explain the underlying physicochemical principles that govern its utility. We will explore its nuanced effect on lipophilicity, its role in enhancing metabolic stability, and its impact on molecular conformation and pKa. Furthermore, this guide details modern synthetic strategies for its incorporation and presents case studies that validate its application in overcoming common challenges in drug development.

Introduction: The Strategic Imperative of Bioisosterism and Fluorine

The principle of bioisosterism—the replacement of a functional group within a bioactive molecule with another group of similar size, shape, and electronic character to improve properties—is a foundational tactic in drug optimization.[6][7] This strategy allows for the exploration of a compound's structure-activity relationship (SAR) while mitigating liabilities such as poor metabolic stability, off-target toxicity, or suboptimal permeability.[6]

Fluorine, owing to its small size, high electronegativity, and the strength of the carbon-fluorine bond, offers a powerful tool for creating effective bioisosteres.[1][7] Its introduction can profoundly influence a molecule's behavior by:

  • Blocking Metabolic Attack: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s.[8][9]

  • Modulating Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong inductive effect, altering the pKa of nearby functional groups, which can impact solubility and target engagement.[10]

  • Enhancing Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket.[1]

While motifs like the trifluoromethyl (-CF₃) group are well-established for increasing lipophilicity and stability[11], the 1,1-difluoroethyl group presents a more subtle and versatile profile, primarily as a metabolically robust mimic of the methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups.[3][4][12]

The 1,1-Difluoroethyl Group: A Methoxy Mimic with Superior Properties

The primary value of the 1,1-difluoroethyl group lies in its ability to serve as a bioisostere for the methoxy group, a functionality beloved by medicinal chemists for its electronic and steric properties but notorious for its metabolic lability via O-dealkylation.[4][12] The -CF₂CH₃ group effectively emulates the steric and electronic features of the -OCH₃ group while offering significant advantages.[3][4][5]

Structural and Electronic Comparison

The 1,1-difluoroethyl group mimics the methoxy group in size and its ability to act as a weak hydrogen bond acceptor. However, its electronic properties and conformational preferences differ significantly. The two fluorine atoms create a strong dipole moment and prefer a conformation where the methyl group is positioned out of the plane of an adjacent aromatic ring, a feature that can be exploited to modulate binding conformations.[4][12]

G Ethyl C₂H₅ Prop_Ethyl Lipophilic Non-polar Metabolically susceptible (α-hydroxylation) Prop_Methoxy Polar (H-bond acceptor) Planar preference with arenes Metabolically liable (O-dealkylation) Methoxy OCH₃ DFE CF₂CH₃ Methoxy->DFE Prop_DFE Lipophilic but polar Orthogonal preference with arenes Metabolically robust (C-F bonds)

Caption: Bioisosteric relationship between common alkyl/alkoxy groups.

Impact on Physicochemical and Pharmacokinetic Properties

The decision to incorporate a 1,1-difluoroethyl group is driven by its predictable and often beneficial modulation of key drug-like properties.

Lipophilicity (LogP)

While polyfluoroalkylation typically increases lipophilicity, the effect of the 1,1-difluoroethyl group is more nuanced.[13][14] Its lipophilicity is often comparable to or only slightly higher than the ethyl or methoxy groups it replaces. This is because the lipophilicity-increasing effect of adding two fluorine atoms is counterbalanced by the introduction of a significant dipole moment, which increases polarity.[13] This allows for the addition of a metabolically stable group without a large penalty in lipophilicity, a critical concern during lead optimization.

Metabolic Stability

A primary driver for using the -CF₂CH₃ group is its exceptional metabolic stability.[4][12] The C-F bond's high dissociation energy (up to 130 kcal/mol) makes it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[8] This stands in stark contrast to a methoxy group, which is a common site of metabolic O-dealkylation, or an ethyl group, which is susceptible to hydroxylation. Studies on aryl α,α-difluoroethyl thioethers, for example, show that metabolism occurs at the sulfur atom (oxidation to sulfoxide and sulfone) with no evidence of defluorination or hydroxylation of the terminal methyl group.[15]

pKa Modulation

The powerful electron-withdrawing nature of the geminal C-F bonds significantly impacts the acidity and basicity of proximal functional groups.[10] For an adjacent amine, this effect lowers the pKa, reducing its basicity. For a nearby acidic proton (e.g., on an amide), it increases acidity. This modulation can be critical for optimizing target binding, altering solubility at physiological pH, and avoiding P-glycoprotein (Pgp) mediated efflux.[10][16]

Data Summary: Physicochemical Impact
PropertyEthyl (-CH₂CH₃)Methoxy (-OCH₃)1,1-Difluoroethyl (-CF₂CH₃)Rationale for Change
Relative Lipophilicity BaselineSimilar/Slightly LowerSimilar/Slightly Higher Balances increased surface area with a strong dipole moment.[13]
Metabolic Stability Low (Oxidation)Low (O-dealkylation)High Strong C-F bonds block P450-mediated metabolism.[4][8]
pKa of Proximal Amine BaselineMinor EffectDecreased (Less Basic) Strong inductive electron withdrawal by two fluorine atoms.[10]
Conformational Preference FlexiblePlanar (with arenes)Orthogonal (with arenes) Stereoelectronic effects favor an out-of-plane orientation.[4][12]

Synthetic Strategies for Incorporation

The accessibility of 1,1-difluoroethyl-containing compounds has evolved significantly, moving from harsh, traditional methods to more versatile and mild late-stage functionalization approaches.

Traditional Method: Deoxofluorination

Historically, the most common route involved the deoxofluorination of an corresponding ketone using reagents like diethylaminosulfur trifluoride (DAST).[4][17] While effective, this approach requires the synthesis of a ketone precursor and often involves harsh conditions, limiting its use in complex molecules and late-stage applications.[4]

Modern Methods: Direct 1,1-Difluoroethylation

Recent advances have focused on the direct introduction of the -CF₂CH₃ group, a far more efficient strategy for medicinal chemistry programs.

  • From 1,1-Difluoroethyl Chloride (CH₃CF₂Cl): This cheap and abundant industrial raw material can be used in transition-metal-catalyzed cross-coupling reactions.[3][5] Nickel catalysis, in particular, has proven effective for the 1,1-difluoroethylation of arylboronic acids.[3][5]

  • Using Sulfinate Reagents: Sodium 2,2-difluoroethylsulfinate (DFES-Na) is a versatile reagent for the direct C-H functionalization of heterocycles under oxidative conditions, providing a powerful tool for late-stage modification.[12][18]

  • From 1,1-Difluoroethylsilanes: Reagents like TMSCF₂CH₃ can be used to introduce the -CF₂CH₃ moiety into carbonyl compounds, activated by a fluoride source.[17]

G A Aryl Boronic Acid Ar-B(OH)₂ D Reaction Vessel (Heated, Inert Atmosphere) A->D Substrate B CH₃CF₂Cl (1,1-Difluoroethyl Chloride) B->D Reagent C Catalyst System NiCl₂(PPh₃)₂ K₂CO₃ (Base) Solvent (e.g., Toluene/H₂O) C->D Conditions E Cross-Coupling Reaction (Suzuki-type) D->E F Workup & Purification (Extraction, Chromatography) E->F Crude Mixture G Product Ar-CF₂CH₃ F->G

Caption: Workflow for Ni-catalyzed 1,1-difluoroethylation.

Experimental Protocol: Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids

This protocol is based on methodologies developed for the direct introduction of the 1,1-difluoroethyl group using an inexpensive starting material.[3][5]

  • Trustworthiness Statement: This protocol's validity is established by performing control experiments. A reaction run without the NiCl₂(PPh₃)₂ catalyst should yield no product, confirming the necessity of the catalyst. A reaction run without the arylboronic acid serves as a baseline to check for reagent decomposition.

Materials:

  • Arylboronic acid (1.0 equiv)

  • NiCl₂(PPh₃)₂ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Water (e.g., 4:1 mixture)

  • 1,1-Difluoroethyl chloride (CH₃CF₂Cl, HCFC-142b), typically bubbled through the solution or added via a pre-filled balloon.

  • Schlenk flask or pressure-rated vial, magnetic stirrer, and heating mantle.

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the arylboronic acid (e.g., 0.2 mmol), NiCl₂(PPh₃)₂ (0.01 mmol, 5 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 2 mL Toluene/H₂O).

  • Reagent Introduction: Seal the flask and carefully introduce 1,1-difluoroethyl chloride gas by bubbling it through the stirred reaction mixture for 2-5 minutes or by attaching a balloon pre-filled with the gas.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 5-12 hours. Monitor reaction progress by TLC or LC-MS by sampling a small aliquot.

  • Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired (1,1-difluoroethyl)arene product.

Case Studies in Drug Discovery

The theoretical benefits of the 1,1-difluoroethyl group are validated by its successful application in drug discovery programs.

Program/MoleculeOriginal GroupModificationResulting ImprovementReference
DHODH Inhibitor Methoxy (-OCH₃)Replaced with -CF₂CH₃Significant increase in potency. [3][5]
LSZ102 (Clinical Agent) Methoxy (-OCH₃)Replaced with -CF₂CH₃Part of the optimized structure for an estrogen receptor alpha-positive breast cancer agent.[3][5]
Heterocycle Scaffolds Methoxy (-OCH₃)Replaced with -CF₂CH₃Demonstrated improvements in both potency and metabolic stability. [4][12]

These examples highlight a recurring theme: replacing a metabolically vulnerable methoxy group with a 1,1-difluoroethyl group can maintain or enhance biological activity while drastically improving the molecule's pharmacokinetic profile, a critical step in advancing a compound toward clinical development.[3][4][5]

Conclusion and Future Outlook

The 1,1-difluoroethyl group is more than just another fluorinated substituent; it is a strategic tool for solving specific, recurring problems in medicinal chemistry. Its ability to act as a metabolically robust, lipophilically-neutral bioisostere for the methoxy group makes it an invaluable asset for lead optimization. By providing a means to circumvent common metabolic pathways without incurring a significant penalty in lipophilicity or drastically altering molecular size, the -CF₂CH₃ group allows researchers to enhance the "drug-like" properties of a lead compound while preserving its potency. The continued development of mild, efficient, and scalable synthetic methods for its late-stage introduction will only broaden its application and solidify its role in the design of next-generation therapeutics.

References

  • Jeffries, B., Wang, Z., Graton, J., Holland, S. D., Brind, T., Greenwood, R. D. R., Le Questel, J.-Y., Scott, J. S., Chiarparin, E., & Linclau, B. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10602–10618. [Link]

  • Jeffries, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. JOURNAL OF MEDICINAL CHEMISTRY, 61(23), 10602–10618. [Link]

  • Mogi, R., Morisaki, K., Hu, J., Prakash, G. K. S., & Olah, G. A. (2007). Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Journal of Fluorine Chemistry, 128(10), 1098-1103. [Link]

  • Jeffries, B., Wang, Z., Le Questel, J.-Y., Chiarparin, E., Scott, J. S., & Linclau, B. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141–2150. [Link]

  • Jeffries, B., Wang, Z., Le Questel, J.-Y., Chiarparin, E., Scott, J. S., & Linclau, B. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. ResearchGate. [Link]

  • Wang, X., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances, 9(50), 29219-29223. [Link]

  • Yoshida, M., et al. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 17, 133-139. [Link]

  • Zhou, Q., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(13), 3630-3633. [Link]

  • Besset, T., et al. (2019). Application of the 1,1-difluoroethyl phosphonium salt for the 1,1-difluoroethylation reaction of carbonyl derivatives. ResearchGate. [Link]

  • Zhou, Q., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. NIH Public Access. [Link]

  • Kilbourn, M. R., & Subramanian, R. (1990). Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange. Journal of Labelled Compounds and Radiopharmaceuticals, 28(11), 1355-1361. [Link]

  • Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7013-7067. [Link]

  • Tota, M. R., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 1594–1601. [Link]

  • Degennaro, L., et al. (n.d.). SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES. Uniba.it. [Link]

  • Wang, X., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. [Link]

  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(10), 1121-1154. [Link]

  • Inoue, M., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(20), 11414-11449. [Link]

  • Lemos, A., et al. (2019). Recent Advances for the Direct Introduction of the CF2Me Moiety. Frontiers in Chemistry, 7, 22. [Link]

  • Tota, M. R., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 1594-1601. [Link]

  • Zhang, P., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society, 146(8), 5220-5226. [Link]

  • Wang, X., et al. (2019). A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B) Strategies for synthesis of (1,1‐difluoroethyl)arenes. ResearchGate. [Link]

  • Sowa, M. A., et al. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Molecules, 21(12), 1729. [Link]

  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Firth, J. D., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(8), 2824-2831. [Link]

  • Petersen, F. G., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 7(6), 1185-1190. [Link]

  • Petersen, F. G., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. [Link]

  • Jetha, K. A., & Brown, J. M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 960. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry, 50, 267-319. [Link]

  • Wiberg, K. B., et al. (2025). Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. The Journal of Physical Chemistry A. [Link]

  • Cox, P. A., et al. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • McKay, G., et al. (2022). Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. Chemosphere, 293, 133588. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

  • Firth, J. D., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

Sources

Methodological & Application

Synthesis of 4-(1,1-Difluoroethyl)oxane-4-carboxylic Acid from Ester Precursors: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 4-(1,1-difluoroethyl)oxane-4-carboxylic acid, a valuable building block in medicinal chemistry. The strategic introduction of the 1,1-difluoroethyl moiety into the oxane scaffold can significantly modulate the physicochemical and pharmacological properties of parent molecules. This document outlines a robust multi-step synthetic pathway commencing from readily available ester precursors. The synthesis involves a strategic Reformatsky reaction to construct the key carbon-carbon bond, followed by a deoxygenation step to remove the resulting tertiary alcohol, and culminating in the hydrolysis of the ester to afford the target carboxylic acid. The rationale behind the selection of each synthetic step is discussed in detail, and a comprehensive, step-by-step protocol is provided for practical implementation in a laboratory setting.

Introduction

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The 1,1-difluoroethyl group, in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups. The oxane (tetrahydropyran) ring is a privileged scaffold found in numerous natural products and pharmaceutical agents, prized for its favorable pharmacokinetic properties.[3] The combination of these two motifs in this compound creates a molecule with significant potential for the development of novel therapeutics.

This application note details a reliable synthetic route to this target compound starting from an ester precursor. The chosen strategy is designed to be accessible and reproducible, providing researchers with a practical guide for its synthesis.

Synthetic Strategy Overview

The synthesis of this compound from an ester precursor is achieved through a three-step sequence:

  • Introduction of the Difluoroethyl Group via Reformatsky Reaction: This key step involves the reaction of oxan-4-one with an α-halo difluoroacetate ester in the presence of zinc metal. The Reformatsky reaction is a reliable method for the formation of β-hydroxy esters.[4][5]

  • Deoxygenation of the Tertiary Alcohol: The tertiary alcohol formed during the Reformatsky reaction is subsequently removed. The Barton-McCombie deoxygenation is a classic and effective method for this transformation, proceeding via a radical mechanism.[6][7]

  • Ester Hydrolysis: The final step is the hydrolysis of the ester to the corresponding carboxylic acid. Given the potential for steric hindrance around the ester, specific conditions may be required to ensure complete conversion.[8][9]

dot graph TD { A[Oxan-4-one + Ethyl Bromodifluoroacetate] -->|Step 1: Reformatsky Reaction (Zn)| B(Ethyl 4-(1,1-difluoro-2-hydroxyethyl)oxane-4-carboxylate); B -->|Step 2: Deoxygenation (e.g., Barton-McCombie)| C(Ethyl 4-(1,1-difluoroethyl)oxane-4-carboxylate); C -->|Step 3: Ester Hydrolysis| D(this compound); }

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

Step 1: Synthesis of Ethyl 4-(1,1-difluoro-2-hydroxyethyl)oxane-4-carboxylate (Reformatsky Reaction)

The Reformatsky reaction is employed to form the crucial C-C bond between the oxane ring and the difluoroethyl group. Zinc metal is used to generate an organozinc reagent from ethyl bromodifluoroacetate, which then adds to the ketone functionality of oxan-4-one.[4][5]

Materials:

  • Oxan-4-one

  • Ethyl bromodifluoroacetate

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents).

  • Add anhydrous THF to the flask.

  • In the dropping funnel, prepare a solution of oxan-4-one (1.0 equivalent) and ethyl bromodifluoroacetate (1.1 equivalents) in anhydrous THF.

  • Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat to initiate the reaction.

  • Once the reaction has initiated (as evidenced by a gentle reflux or color change), add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2 hours to ensure complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 4-(1,1-difluoro-2-hydroxyethyl)oxane-4-carboxylate.

Step 2: Synthesis of Ethyl 4-(1,1-difluoroethyl)oxane-4-carboxylate (Barton-McCombie Deoxygenation)

The Barton-McCombie deoxygenation is a reliable method for the reductive removal of a hydroxyl group.[6][7] The tertiary alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate), which then undergoes a radical-mediated reduction with a tin hydride reagent.

Materials:

  • Ethyl 4-(1,1-difluoro-2-hydroxyethyl)oxane-4-carboxylate

  • Sodium hydride (NaH)

  • Carbon disulfide (CS₂)

  • Methyl iodide (CH₃I)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of ethyl 4-(1,1-difluoro-2-hydroxyethyl)oxane-4-carboxylate (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add carbon disulfide (1.5 equivalents) dropwise.

  • After stirring for 1 hour at room temperature, add methyl iodide (1.5 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with water and extract with diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude xanthate intermediate.

  • Dissolve the crude xanthate in anhydrous toluene.

  • Add tributyltin hydride (1.5 equivalents) and a catalytic amount of AIBN.

  • Heat the reaction mixture to 80-90 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 4-(1,1-difluoroethyl)oxane-4-carboxylate.

Step 3: Synthesis of this compound (Ester Hydrolysis)

The final step involves the hydrolysis of the ethyl ester to the target carboxylic acid. Due to the steric hindrance around the ester functionality, elevated temperatures and a strong base are often necessary to drive the reaction to completion.[8][9]

Materials:

  • Ethyl 4-(1,1-difluoroethyl)oxane-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-(1,1-difluoroethyl)oxane-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (3-5 equivalents) in water.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be further purified by recrystallization or preparative HPLC.[10][11][12]

Data Summary

The following table provides expected data for the key steps in the synthesis. Actual results may vary depending on the specific reaction conditions and scale.

StepProductMolecular Weight ( g/mol )Typical Yield (%)Purity (%)Analytical Method
1Ethyl 4-(1,1-difluoro-2-hydroxyethyl)oxane-4-carboxylate~238.2260-75>95NMR, LC-MS
2Ethyl 4-(1,1-difluoroethyl)oxane-4-carboxylate~222.2270-85>95NMR, GC-MS
3This compound~194.1685-95>98NMR, LC-MS, HPLC

Characterization of the Final Product

The structure and purity of the final product, this compound, should be confirmed by various analytical techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the oxane ring protons and the methyl group of the difluoroethyl moiety.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all unique carbon atoms, including the quaternary carbon attached to the difluoroethyl group and the carboxylic acid carbon.

  • ¹⁹F NMR: Fluorine NMR is a crucial technique for confirming the presence of the CF₂ group. A single signal corresponding to the two equivalent fluorine atoms is expected.[13][14] The chemical shift will be characteristic of a CF₂ group adjacent to a methyl group and a quaternary carbon.[15][16]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the carboxyl group.[17][18][19]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound.[10][11][12]

dot graph G { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Logical relationship between synthesis and analytical characterization.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of this compound from an ester precursor. The described three-step sequence, involving a Reformatsky reaction, Barton-McCombie deoxygenation, and ester hydrolysis, offers a reliable pathway to this valuable fluorinated building block. The provided protocols and analytical guidance are intended to facilitate the successful implementation of this synthesis in a research and development setting, empowering scientists in the field of drug discovery to access this and related compounds for their investigations.

References

  • Reformatsky Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Reformatsky reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Lin, Q., Tong, W., Shu, X. Z., & Chen, Y. (2022). Ti-Catalyzed Dehydroxylation of Tertiary Alcohols. Organic Letters, 24(46), 8459–8464.
  • Wang, F., Yue, H., & Chen, C. (2018). Dehydroxylative trifluoromethylthiolation, trifluoromethylation, and difluoromethylation of alcohols. Chinese Journal of Chemistry, 36(10), 956-960.
  • Zhu, L., Liu, S., Douglas, J. T., & Altman, R. A. (2018). Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative Trifluoromethylation of O-Alkyl Thiocarbonates. Organic letters, 20(17), 5258-5262.
  • Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry, 21(23), 3803-3814.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

  • Teoi, V. E., & Tius, M. A. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry, 203, 132-138.
  • Jiang, H., Wang, S., & Tang, X. (2018).
  • 19F Chemical Shifts and Coupling Constants. (n.d.). In University of California, Santa Barbara. Retrieved from [Link]

  • Barton Deoxygenation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Oglive, W. W., & Ghorbani-Vaghei, R. (2003). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Tetrahedron Letters, 44(4), 841-844.
  • Barton–McCombie deoxygenation. (n.d.). In Wikipedia. Retrieved from [Link]

  • 19Fluorine NMR. (n.d.). In University of Ottawa. Retrieved from [Link]

  • Wolstenhulme, J. R., Danton, M. J., & Owen, M. C. (2015). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Journal of Fluorine Chemistry, 179, 132-138.
  • Process for preparation of fluorinated beta-keto ester. (1996). U.S.
  • Jiang, H., Chu, L., & Tang, X. (2018). Direct Dehydroxytrifluoromethoxylation of Alcohols.
  • Righi, G., Bovicelli, P., & Sperandio, A. (2002). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2002(11), 3-10.
  • Suárez-Castillo, O. R., Sánchez-Zavala, M., & Meléndez-Rodríguez, M. (2013). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2013(6), 133-146.
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). In Chemguide. Retrieved from [Link]

  • Process for preparation of fluorinated beta-keto ester. (2000).
  • Liu, R. Y., & Buchwald, S. L. (2015). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. Organic letters, 17(13), 3354-3357.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids. (n.d.). In Oregon State University. Retrieved from [Link]

  • Yang, X., & Cao, S. (2015). Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. Organic & Biomolecular Chemistry, 13(10), 2938-2942.
  • Wang, Y., & Liu, Y. (2014). Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis. Organic & Biomolecular Chemistry, 12(3), 499-502.
  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. (2016). Request PDF. Retrieved from [Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • HPLC Organic Acid Analysis. (n.d.). In Interchim. Retrieved from [Link]

  • Synthesis of DIO. (2023). The Royal Society of Chemistry.
  • Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols. (2000). U.S.
  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. (2026, January 30). Request PDF. Retrieved from [Link]

  • An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Str
  • HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. (n.d.). In SciSpace. Retrieved from [Link]

  • Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. (n.d.). University of Glasgow.

Sources

Application Notes and Protocols for 4-(1,1-Difluoroethyl)oxane-4-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for Next-Generation Therapeutics

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. The carboxylic acid moiety, while a common and often essential feature for target engagement, can present challenges related to metabolic instability, poor membrane permeability, and potential toxicity.[1][2][3] This has led to a continuous search for novel building blocks that can serve as carboxylic acid bioisosteres or as scaffolds to introduce desirable physicochemical properties. 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid emerges as a promising, yet underexplored, scaffold that uniquely combines the benefits of a fluorinated alkyl group with a heterocyclic system.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate acidity (pKa), and improve binding affinity.[4] The 1,1-difluoroethyl group, in particular, is of growing interest as it can act as a lipophilic hydrogen bond donor and a mimic of the methoxy group, potentially improving cell permeability and metabolic resistance.[5][6] Concurrently, the oxetane ring, a four-membered cyclic ether, has gained significant attention for its ability to increase aqueous solubility, improve metabolic stability, and reduce lipophilicity, all while adding three-dimensionality to a molecule.[7][8][9]

This document provides detailed application notes and protocols for the use of this compound in drug discovery campaigns. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this novel building block to address common challenges in lead optimization.

Physicochemical Properties and Design Rationale

The unique combination of the 1,1-difluoroethyl group and the oxane-4-carboxylic acid scaffold offers a compelling set of properties for drug design. The following table summarizes the anticipated impact of this building block on key molecular attributes.

PropertyAnticipated Effect of this compoundRationale
Acidity (pKa) Lowered compared to a non-fluorinated analogueThe strong electron-withdrawing effect of the two fluorine atoms on the alpha-carbon will stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid.
Lipophilicity (LogP/LogD) Modulated; potentially increased LogP but lower LogD at physiological pHThe difluoroethyl group increases lipophilicity. However, the oxane ring is polar and the carboxylic acid will be ionized at physiological pH, leading to a lower LogD. This balance can be advantageous for optimizing cell permeability and solubility.
Solubility Potentially enhanced aqueous solubilityThe polar oxane ring and the ionizable carboxylic acid are expected to contribute positively to aqueous solubility.[7][8]
Metabolic Stability Increased resistance to oxidative metabolismThe carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes such as cytochrome P450s.[4][5] The oxane ring is also generally more metabolically stable than more common heterocyclic systems.[8]
Conformational Rigidity Increased three-dimensionality and defined vector for substituent placementThe oxane ring provides a rigid scaffold, which can help to lock in a desired conformation for optimal target binding and can be used to project substituents into specific regions of a binding pocket.[7]
Bioisosterism Potential bioisostere for other functional groupsThe 1,1-difluoroethyl group can be considered a bioisostere of a methoxy group, offering similar steric bulk but with altered electronic properties and metabolic stability.[6] The overall scaffold can serve as a more complex bioisostere for other substituted carboxylic acids.

Synthetic Considerations

G A Tetrahydropyran-4-carboxylic acid B Esterification (e.g., SOCl₂, EtOH) A->B C Ethyl tetrahydropyran-4-carboxylate B->C D α-Deprotonation (e.g., LDA, THF, -78 °C) C->D E Enolate Formation D->E F Electrophilic Fluorination (e.g., N-Fluorobenzenesulfonimide, NFSI) E->F G Ethyl 2,2-difluoro-tetrahydropyran-4-carboxylate F->G H Hydrolysis (e.g., LiOH, THF/H₂O) G->H I This compound H->I G A Dissolve Carboxylic Acid in Anhydrous DMF B Add Amine, HATU, and DIPEA A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Reaction Complete C->D E Dilute with EtOAc D->E F Aqueous Work-up (NaHCO₃, Brine) E->F G Dry, Filter, and Concentrate F->G H Purify by Flash Chromatography G->H I Desired Amide Product H->I G cluster_0 Initial Lead Compound cluster_1 Optimized Compound A Metabolically Labile Methoxy Group B Lipophilic Carboxylic Acid C Metabolically Stable 1,1-Difluoroethyl Group A->C Bioisosteric Replacement D Polar Oxane Ring (Improved Solubility) B->D Scaffold Hopping

Sources

4-(1,1-Difluoroethyl)oxane-4-carboxylic acid as a metabolic blocker

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Metabolic Stability with 4-(1,1-Difluoroethyl)oxane-4-carboxylic Acid

Part 1: Introduction & Mechanistic Rationale

In the optimization of lead compounds, metabolic instability is a primary cause of attrition. Cytochrome P450 (CYP450) enzymes frequently target lipophilic alkyl groups, leading to rapid hydroxylation, clearance, and poor bioavailability.

This compound (CAS: 1374656-78-2) serves as a specialized metabolic blocker . It is not a pharmacological inhibitor of metabolic enzymes; rather, it is a structural building block used to replace metabolically labile moieties (such as tert-butyl, isopropyl, or cyclohexyl groups) within a drug candidate.

The "Metabolic Blocking" Mechanism

This compound leverages two synergistic mechanisms to extend the half-life (


) of therapeutic candidates:[1]
  • Fluorine Bioisosterism (The Atomic Shield):

    • Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol) compared to the labile C-H bond (~99 kcal/mol). Replacing hydrogen with fluorine at metabolic "soft spots" renders the site inert to CYP450-mediated hydrogen atom abstraction (HAT).

    • Electronic Effect: The electron-withdrawing nature of the 1,1-difluoroethyl group deactivates adjacent positions, further preventing oxidative attack.

  • The Oxane (Tetrahydropyran) Effect:

    • Solubility & LogD: Unlike carbocyclic rings (e.g., cyclohexane), the oxane ether oxygen lowers lipophilicity (

      
      ) and acts as a hydrogen bond acceptor, often improving aqueous solubility and reducing non-specific protein binding.
      

Part 2: Visualization of Mechanism

The following diagram illustrates how the incorporation of the 4-(1,1-difluoroethyl)oxane scaffold "blocks" the catalytic cycle of CYP450 compared to a standard alkyl group.

MetabolicBlocking cluster_labile Standard Alkyl Scaffold (Labile) cluster_blocked Blocked Scaffold (Stable) CYP CYP450 Enzyme (Heme-Iron Oxo Species) Target_CH Target: C-H Bond (e.g., Isopropyl/t-Butyl) CYP->Target_CH 1. Hydrogen Abstraction Target_CF Target: 4-(1,1-Difluoroethyl)oxane (C-F Bonds) CYP->Target_CF 1. Attack Repelled (High Bond Energy) Metabolite Hydroxylated Metabolite (Rapid Clearance) Target_CH->Metabolite 2. Oxidation StableDrug Intact Drug (Extended Half-Life) Target_CF->StableDrug 2. No Reaction

Figure 1: Mechanistic comparison of CYP450 interaction with labile alkyl groups versus the fluorinated oxane scaffold. The C-F bond prevents the initial hydrogen abstraction step required for oxidative metabolism.

Part 3: Experimental Protocols

Protocol A: Chemical Incorporation (Amide Coupling)

Objective: To covalently attach the metabolic blocker to an amine-bearing pharmacophore.

Reagents:

  • This compound (1.0 equiv)

  • Amine-bearing scaffold (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve this compound in DMF (0.1 M concentration).

  • Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to form the activated ester.

  • Coupling: Add the amine-bearing scaffold.

  • Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS (Look for mass shift:

    
     Da).
    
  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF, followed by brine. Dry over 
    
    
    
    .
Protocol B: Validation - Microsomal Stability Assay

Objective: To quantify the stability improvement (


) conferred by the blocker compared to the parent compound.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-Incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Measure parent compound depletion.

Data Analysis & Calculation: Plot


 vs. time. The slope (

) is the elimination rate constant.




Part 4: Data Interpretation & Expected Results

The following table benchmarks the expected performance of the 4-(1,1-difluoroethyl)oxane moiety against common bioisosteres in a hypothetical lead optimization campaign.

Scaffold TypeStructural FeatureLogD (pH 7.4)HLM

(min)
Metabolic Liability
Parent Alkyl tert-Butyl3.5 (High)< 15Rapid CYP3A4 oxidation of methyl groups.
Cycloalkyl Cyclohexyl3.220–30Hydroxylation at C3/C4 positions.
Ether Isostere Oxane (Tetrahydropyran)2.145Improved, but C4-H is still labile.
Optimized Blocker 4-(1,1-Difluoroethyl)oxane 2.3 > 120 Blocked. No available H-abstraction site.

Key Insight: The "Optimized Blocker" maintains a lipophilicity profile similar to the ether isostere but drastically extends metabolic stability by removing the reactive hydrogen atoms.

Part 5: Assay Workflow Diagram

AssayWorkflow Step1 Step 1: Preparation 1µM Compound + HLM (0.5 mg/mL) Step2 Step 2: Initiation Add NADPH Regenerating System Step1->Step2 Step3 Step 3: Incubation (37°C) Timepoints: 0, 5, 15, 30, 60 min Step2->Step3 Step4 Step 4: Quench Add ACN + Internal Standard Step3->Step4 Step5 Step 5: LC-MS/MS Analysis Quantify Parent Depletion Step4->Step5

Figure 2: Standardized Microsomal Stability Assay workflow for validating metabolic blockade.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.

  • Wuitschik, G., et al. (2010).[2] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. (Context on cyclic ethers in MedChem).

  • Piotrowski, D. W. (2012). Application of Tetrahydropyrans in Drug Design. Future Medicinal Chemistry, 4(8), 961-962.

Sources

Application Note: Strategic Incorporation of 1,1-Difluoroethyl Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Incorporation of 1,1-Difluoroethyl Moieties in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 1,1-difluoroethyl group (


) has emerged as a high-value bioisostere in modern drug design, offering a strategic alternative to ethyl (

), isopropyl (

), and methoxy (

) moieties. Unlike the pervasive trifluoromethyl group, the 1,1-difluoroethyl moiety provides a unique balance of lipophilicity modulation, metabolic stability, and steric bulk without acting as a hydrogen bond donor.

This guide details the physicochemical rationale for this substitution and provides two validated protocols for its installation: Nucleophilic Deoxyfluorination (Early-Stage) and Radical C-H Functionalization (Late-Stage).

Physicochemical Rationale & Bioisosterism[1][2][3][4]

The incorporation of fluorine into aliphatic chains profoundly alters the electronic and steric environment of a scaffold. The 1,1-difluoroethyl group is particularly effective at blocking metabolic "soft spots" (e.g., benzylic hydroxylation) while modulating the partition coefficient (


).
Comparative Properties

The following table contrasts the 1,1-difluoroethyl group with the functional groups it commonly replaces.

PropertyEthyl (

)
Isopropyl (

)
Methoxy (

)
1,1-Difluoroethyl (

)
Electronic Effect Weak Donor (+I)Donor (+I)Donor (+M), Inductive (-I)Strong Withdrawer (-I)
Lipophilicity (

)
+1.02+1.53-0.02+0.60 to +1.10 (Context dependent)
Metabolic Liability High (

-oxidation)
High (Tertiary C-H)High (O-demethylation)Low (C-F bond strength)
Conformation FlexibleRotatablePlanar (Ar-O bond)Orthogonal (Ar-CF

bond)
H-Bond Capacity NoneNoneAcceptorElectrostatic / Weak Acceptor
The "Fluorine Effect" on Metabolism

Replacing a hydrogen atom with fluorine blocks Cytochrome P450-mediated oxidation due to the high strength of the C-F bond (


116 kcal/mol) compared to the C-H bond (

99 kcal/mol).
  • Case Example: In the optimization of Factor XIa inhibitors (e.g., Milvexian analogues), replacing labile alkyl groups with 1,1-difluoroethyl moieties prevented N-dealkylation and improved half-life (

    
    ) [1].
    

Strategic Synthetic Pathways (Decision Matrix)

The choice of synthetic method depends heavily on the stage of drug development and the functional group tolerance of the scaffold.

SynthesisDecision Start Target Scaffold Analysis Stage Development Stage? Start->Stage Early Early Stage / Building Block Stage->Early Gram Scale Late Late Stage / Lead Opt Stage->Late mg Scale / Diversity Ketone Precursor: Aryl Ketone Early->Ketone Ketone Available FuncGroup Contains Lewis Basic Heterocycles? Late->FuncGroup Heterocycle Precursor: Heteroaromatic C-H FuncGroup->Heterocycle Yes (Pyridines, etc.) MethodA Method A: Deoxyfluorination (Deoxofluor/DAST) FuncGroup->MethodA No (Robust Scaffold) Ketone->MethodA MethodB Method B: Radical Alkylation (Zinc Sulfinates) Heterocycle->MethodB

Figure 1: Decision matrix for selecting the appropriate 1,1-difluoroethylation strategy based on substrate complexity and development phase.

Detailed Experimental Protocols

Protocol A: Nucleophilic Deoxyfluorination (Early-Stage)

Objective: Conversion of aryl ketones to 1,1-difluoroethyl arenes. Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor ).[1] Why Deoxofluor? It is thermally more stable than DAST (Diethylaminosulfur trifluoride) and produces less tar, though it still requires strict safety precautions [2].[1]

Materials
  • Substrate: Aryl methyl ketone (1.0 equiv)

  • Reagent: Deoxofluor (50% solution in THF or neat, 2.0–3.0 equiv)

  • Catalyst: Ethanol (0.2 equiv) – Optional, acts as an initiator by generating HF in situ.

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Labware: Teflon (PFA) or Polypropylene vessel preferred (glass can be etched by HF byproducts).

Step-by-Step Procedure
  • Preparation: Charge the reaction vessel with the aryl ketone (e.g., 1.0 mmol) and anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to

    
    . Add Deoxofluor (2.5 mmol) dropwise via syringe. Caution: Exothermic.
    
  • Activation: Add catalytic ethanol (0.2 mmol) if the reaction is sluggish.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Note: Electron-deficient ketones may require heating to

      
       in a sealed Teflon vessel.
      
  • Quench (Critical Safety Step): Cool back to

    
    . Slowly add saturated aqueous 
    
    
    
    . Do not add water directly to the neat reagent, as it reacts violently.
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Silica gel).

Validation:

  • 
     NMR: Look for a quartet around 
    
    
    
    to
    
    
    ppm (
    
    
    for
    
    
    ).
Protocol B: Radical C-H Functionalization (Late-Stage)

Objective: Direct installation of 1,1-difluoroethyl group onto heteroarenes (Innate C-H Functionalization). Reagent: Zinc Bis(1,1-difluoroethylsulfinate) (DFES-Zn ). Mechanism: Radical Minisci-type reaction initiated by oxidants. This method, pioneered by the Baran lab, avoids pre-functionalization [3].

Materials
  • Substrate: Heteroarene (e.g., Pyridine, Quinoline, Diazine) (1.0 equiv)

  • Reagent: DFES-Zn (Zinc bis(1,1-difluoroethylsulfinate)) (2.0–3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (3.0–5.0 equiv)[2]

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Protonates the heterocycle to increase electrophilicity.

  • Solvent: DCM / Water biphasic mixture (2.5:1 ratio).

Step-by-Step Procedure
  • Setup: In a vial open to air (radical mechanism is tolerant), dissolve the heteroarene (0.5 mmol) in DCM (2.5 mL).

  • Reagent Addition: Add water (1.0 mL) and DFES-Zn (1.0 mmol).

  • Acidification: Add TFA (0.5 mmol) slowly. The organic layer may change color.

  • Initiation: Add TBHP (1.5 mmol) dropwise with vigorous stirring.

  • Monitoring: Stir at RT for 4–8 hours. Monitor by LC-MS.

    • Troubleshooting: If conversion stalls, add a second portion of DFES-Zn and TBHP.[2]

  • Workup: Dilute with DCM and saturated

    
    . Separate layers. Extract aqueous layer with DCM.
    
    • Note: Sulfinate byproducts are water-soluble and easily removed.

  • Purification: Flash chromatography.

Mechanistic Visualization (Graphviz)

RadicalMechanism Reagent DFES-Zn (Zn(SO2CF2Me)2) Radical •CF2Me (Radical Species) Reagent->Radical Oxidation - SO2 Gas SO2 (gas) Reagent->Gas Oxidant TBHP (tBuO•) Oxidant->Reagent SET Intermediate Radical Adduct Radical->Intermediate Addition Substrate Heteroarene (Protonated) Substrate->Intermediate Product 1,1-Difluoroethyl Heteroarene Intermediate->Product Oxidation - H+

Figure 2: Mechanistic pathway for the Zinc Sulfinate-mediated radical 1,1-difluoroethylation of heteroarenes.

References

  • Gillis, E. P., et al. (2015).[3] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[3] [Link]

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]

  • Fujiwara, Y., et al. (2012). Practical C–H functionalization of quinolines with boronic acids. Nature, 490, 222–226. (Foundational work on innate C-H functionalization logic). See also:O'Hara, F., et al. (2013).[2] A Simple and Scalable Synthesis of Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(43), 11242-11245. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

Sources

Application Note: Reaction Protocols for Fluorinated Oxane Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated oxanes (tetrahydropyrans) are increasingly privileged scaffolds in drug design due to their ability to lower lipophilicity (LogD) while introducing specific conformational biases via the gauche effect. This guide provides validated protocols for synthesizing oxane carboxylic acid derivatives with fluorine incorporation at the 3- and 4-positions. We contrast de novo ring construction (Fluoro-Prins) with functional group interconversion (FGI) of existing oxanones, providing a decision framework for route selection based on substitution patterns.

Strategic Introduction: The Fluorine Effect in Oxanes

The incorporation of fluorine into the oxane ring is not merely a steric replacement for hydrogen; it is a profound electronic modification.

  • pKa Modulation: Fluorine at the C3 or C4 position inductively lowers the pKa of a C-linked carboxylic acid, potentially improving bioavailability or altering binding affinity.

  • Conformational Locking: The C–F bond prefers to be gauche to the ring oxygen (in 3-fluoro isomers) or creates specific dipole alignments, locking the chair conformation. This reduces the entropic penalty upon binding to a protein target.

Decision Framework: Route Selection

Choose your synthetic pathway based on the target substitution pattern:

RouteSelection Target Target Molecule Pos4 4-Fluoro-Oxane Target->Pos4 Pos3 3-Fluoro-Oxane Target->Pos3 Prins Protocol A: Fluoro-Prins Cyclization (Best for 2,4-disubstitution) Pos4->Prins If 2-aryl/alkyl present FGI Protocol B: Functionalization of Oxan-4-one (Best for 4,4-gem-disubstitution) Pos4->FGI If 4-carboxy/4-aryl required Direct Protocol C: Electrophilic Fluorination (Best for 3-F or 4-F-4-Carboxy) Pos3->Direct Alpha-fluorination of ester

Figure 1: Strategic decision tree for selecting the optimal synthesis route.

Protocol A: De Novo Synthesis via Fluoro-Prins Cyclization

Target: 4-Fluoro-2-substituted tetrahydropyrans. Mechanism: Acid-catalyzed condensation of a homoallylic alcohol with an aldehyde generates an oxocarbenium ion, which is trapped by a fluoride source.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: Homoallylic alcohol (1.0 equiv).

  • Electrophile: Aldehyde (1.1 equiv).

  • Fluorine Source/Catalyst: BF₃·OEt₂ (stoichiometric) or Ionic Liquid HF salts (e.g., Et₄NF·5HF).

  • Solvent: Anhydrous DCM (0.1 M).

  • Vessel: Polypropylene or Teflon (PFA) flask (Glass is permissible with BF₃ but HF salts require plastic).

Step-by-Step Methodology
  • Preparation: In a flame-dried flask under Argon, dissolve the aldehyde (1.1 equiv) and homoallylic alcohol (1.0 equiv) in anhydrous DCM.

  • Cooling: Cool the mixture to –78 °C. Control of temperature is critical to favor the cis-2,4-diastereomer (kinetic control).

  • Activation: Dropwise add BF₃·OEt₂ (1.1 equiv). Note: If using HF-pyridine or ionic liquids, maintain 0 °C instead of –78 °C.

  • Reaction: Stir at –78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by TLC (stain with PMA or Anisaldehyde; oxanes are often UV inactive).

  • Quench: Pour the mixture into a saturated NaHCO₃ solution (vigorous bubbling will occur).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The 4-fluoro product is often less polar than the starting alcohol.

Expert Insight: The stereoselectivity (typically cis-2,4) arises because the fluoride attacks the intermediate chair-like oxocarbenium ion equatorially to avoid 1,3-diaxial strain, while the C2 substituent adopts an equatorial position.

Protocol B: Geminal Functionalization (4-Fluoro-4-Carboxy Derivatives)

Target: 4-Fluoro-tetrahydropyran-4-carboxylic acid esters. Challenge: Introducing fluorine at a quaternary center requires overcoming steric hindrance and preventing elimination to the alkene.

Workflow Diagram

GeminalF cluster_Alt Alternative: Electrophilic Route Ketone Oxan-4-one Hydrin Cyanohydrin / TMS-Cyanohydrin Ketone->Hydrin TMSCN, ZnI2 HydroxyEst 4-Hydroxy-4-Ester Hydrin->HydroxyEst HCl, EtOH FluoroEst 4-Fluoro-4-Ester HydroxyEst->FluoroEst DAST or XtalFluor-E (-78°C to RT) Ester Oxane-4-Ester Enolate Enolate Ester->Enolate LDA, -78°C Enolate->FluoroEst NFSI

Figure 2: Two primary pathways for constructing the gem-fluoro-carboxyl motif.

Method 1: Deoxofluorination (Nucleophilic)
  • Cyanohydrin Formation: Treat tetrahydropyran-4-one with TMSCN (1.2 equiv) and catalytic ZnI₂ (0.05 equiv) in DCM at 0 °C.

  • Pinner Reaction: Convert the nitrile to the ethyl ester by bubbling HCl gas into an ethanolic solution of the cyanohydrin at 0 °C, followed by hydrolysis water. Yields Ethyl 4-hydroxytetrahydropyran-4-carboxylate .

  • Fluorination:

    • Dissolve the hydroxy-ester in DCM in a plastic vessel.

    • Cool to –78 °C.

    • Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 equiv) dropwise.

    • Critical Step: Allow to warm to RT overnight.

    • Safety: Quench by slow addition to saturated NaHCO₃. DAST generates HF upon hydrolysis.

Method 2: Electrophilic Fluorination (Recommended for Stability)

This method avoids the elimination side-products common with DAST.

  • Substrate: Ethyl tetrahydropyran-4-carboxylate (commercially available or synthesized via Wittig/Hydrogenation).

  • Enolization: Cool THF solution of substrate to –78 °C. Add LDA (1.1 equiv) dropwise. Stir for 30 min.

  • Fluorination: Add a solution of NFSI (N-Fluorobenzenesulfonimide, 1.2 equiv) in THF.

  • Completion: Warm to RT. The electrophilic F⁺ source reacts with the enolate to install the fluorine atom.

Protocol C: Direct C-H Fluorination (Emerging Methodology)

For 3-fluoro-4-oxanecarboxylic acid derivatives , direct functionalization is challenging but accessible via radical pathways.

  • Reagents: Selectfluor (2.0 equiv), AgNO₃ (0.2 equiv), carboxylic acid substrate.

  • Conditions: Aqueous/Organic biphasic system (Water/DCM) at 40-60 °C.

  • Mechanism: Silver-catalyzed decarboxylative fluorination (Hunsdiecker-type) if the acid is the target site, OR radical H-abstraction if targeting the ring C-H.

  • Note: For high stereocontrol at C3, it is often better to start with a glycal (dihydropyran), perform electrophilic fluorination (Selectfluor/MeOH) to the acetal, and then reduce.

Data Summary & Troubleshooting

ParameterFluoro-Prins (Protocol A)Deoxofluorination (Protocol B1)Electrophilic Fluorination (Protocol B2)
Primary Target 4-Fluoro-2-alkyl-oxanes4-Fluoro-4-carboxy-oxanes4-Fluoro-4-carboxy-oxanes
Key Reagent BF₃·OEt₂ / HF saltsDAST / Deoxo-FluorLDA / NFSI
Major Side Product Elimination to dihydropyranElimination to alkene (high risk)Di-fluorination (if excess base)
Stereoselectivity High (cis-2,4)Variable (inversion via SN2)Racemic (unless chiral auxiliary used)
Safety Level High Hazard (HF)High Hazard (HF gen)Moderate (Standard Organometallic)
Troubleshooting Guide
  • Low Yield in Prins: Ensure the aldehyde is freshly distilled. Polymerization of the aldehyde is a common failure mode.

  • Elimination in DAST: If the hydroxy-ester eliminates to the alkene instead of fluorinating, switch to XtalFluor-E with DBU, or use the Electrophilic (NFSI) route.

  • Purification Issues: Fluorinated oxanes often have low UV absorbance. Use KMnO₄ or Iodine stain for TLC. In NMR, the ¹⁹F signal is a distinct diagnostic tool (typically –160 to –190 ppm for C-F).

References

  • Prins Cyclization in Ionic Liquid HF

    • Title: Prins Cyclization in Ionic Liquid Hydrogen Fluoride Salts: Facile and Highly Efficient Synthesis of 4-Fluorin
    • Source: ResearchG
    • URL:[Link]

  • Prins Fluorination Methodology

    • Title: Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles.
    • Source: Beilstein Journal of Organic Chemistry (2010).
    • URL:[Link]

  • Synthesis of 4-Fluoro-4-phenyl-tetrahydropyran-2-carboxylic acid: Title: Synthesis routes of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid. Source: BenchChem.
  • Electrophilic Fluorination Strategies

    • Title: Introduction of Fluorine and Fluorine-Containing Functional Groups.[1][2][3]

    • Source: Harvard DASH / Ritter Group.
    • URL:[Link]

  • General Tetrahydropyran Synthesis

    • Title: Tetrahydropyran synthesis - Recent Literature.[4][5]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Metabolic Stability & Conformational Locking: Synthesis of Bioactive Heterocycles Using 4-(1,1-Difluoroethyl)oxane-4-carboxylic Acid (CAS 1781078-83-8)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FL-178

Executive Summary

This guide details the synthetic utility of 4-(1,1-difluoroethyl)oxane-4-carboxylic acid (CAS 1781078-83-8) , a specialized fluorinated building block designed for high-value medicinal chemistry programs.

The incorporation of the 1,1-difluoroethyl (gem-difluoro) moiety at the quaternary center of a tetrahydropyran (THP) ring offers a dual advantage:

  • Metabolic Blocking: The fluorine atoms block the metabolically labile sites often found in isopropyl or tert-butyl analogues (CYP450 oxidation resistance).

  • Lipophilicity Modulation: The THP ring lowers LogP compared to cyclohexane analogues, improving aqueous solubility while maintaining steric bulk.

This document provides optimized protocols for overcoming the inherent steric hindrance of this quaternary acid to synthesize two classes of bioactive heterocycles: 1,2,4-Oxadiazoles (bioisosteres of esters/amides) and Benzimidazoles .

Chemical Profile & Strategic Rationale

PropertySpecification
CAS Number 1781078-83-8
IUPAC Name This compound
Formula C₈H₁₂F₂O₃
MW 194.18 g/mol
Key Feature Quaternary Carbon (C4) + Gem-difluoroethyl group
Solubility Soluble in DMSO, DMF, MeOH; Moderate in DCM
Stability Stable to weak acids/bases; Avoid strong Lewis acids at high temp
Mechanistic Insight: The "Gem-Difluoro" Effect

The 1,1-difluoroethyl group acts as a bioisostere for a carbonyl (


) or an isopropyl group. The C-F bond is highly polarized but non-ionizable. The fluorine atoms induce a dipole that can engage in favorable electrostatic interactions with protein active sites, while the C-F bond strength (~116 kcal/mol) renders the ethyl group resistant to oxidative dealkylation.

Critical Synthesis Challenges

The primary challenge with CAS 1781078-83-8 is the steric congestion at the C4 position. The carboxylic acid is flanked by the bulky difluoroethyl group and the THP ring.

  • Standard Coupling (EDC/NHS): Often results in low yields (<30%) due to slow nucleophilic attack.

  • Acid Chloride Formation: Risky. Thionyl chloride (

    
    ) at reflux can degrade the difluoroethyl moiety via HF elimination.
    
  • Solution: Use of T3P (Propylphosphonic anhydride) or HATU with extended reaction times.

Experimental Protocols

Protocol A: Optimized Amide Coupling (The Gateway Step)

Use this protocol to attach the scaffold to amines before heterocycle cyclization.

Reagents:

  • CAS 1781078-83-8 (1.0 equiv)[1][2][3][4]

  • Amine Partner (

    
    ) (1.1 equiv)
    
  • T3P (50% in EtOAc) (2.0 equiv) — Selected for low epimerization and high reactivity in sterically hindered systems.

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or DMF (0.2 M)

Step-by-Step:

  • Dissolution: In a dry vial, dissolve CAS 1781078-83-8 (100 mg, 0.51 mmol) and the amine partner in EtOAc (2.5 mL).

  • Base Addition: Add Pyridine (123 µL, 1.53 mmol). The solution may warm slightly.

  • Activation: Add T3P solution (600 µL, ~1.0 mmol) dropwise over 2 minutes.

  • Reaction: Stir at 50°C for 12 hours. Note: Room temperature is insufficient for this quaternary acid.

  • Workup: Dilute with EtOAc, wash with 1M HCl (aq), sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hex/EtOAc).

Yield Expectation: 85-95% (vs. 40% with EDC).

Protocol B: Synthesis of 1,2,4-Oxadiazoles (Bioactive Core)

1,2,4-Oxadiazoles are stable bioisosteres of esters and amides, widely used in GPCR agonists.

Mechanism: Condensation of the carboxylic acid with an amidoxime, followed by thermal cyclodehydration.

Reagents:

  • CAS 1781078-83-8 (1.0 equiv)[1][2][3][4]

  • Aryl Amidoxime (

    
    ) (1.1 equiv)
    
  • DIC (N,N'-Diisopropylcarbodiimide) (1.2 equiv)

  • HOBt (1.2 equiv)

  • Solvent: Diglyme or DMF

Step-by-Step:

  • O-Acylation: Dissolve CAS 1781078-83-8 (194 mg, 1.0 mmol) in DMF (5 mL). Add DIC (151 mg, 1.2 mmol) and HOBt (162 mg, 1.2 mmol). Stir for 30 mins to form the active ester.

  • Addition: Add the Aryl Amidoxime (1.1 mmol). Stir at RT for 2 hours. Monitoring by LCMS should show the O-acyl amidoxime intermediate (

    
    ).
    
  • Cyclodehydration: Heat the reaction mixture to 110°C for 6 hours.

    • Critical Check: If cyclization is slow, add TBAF (1.0 M, 0.1 equiv) as a catalyst to lower the energy barrier.

  • Workup: Cool to RT. Pour into ice water. Extract with EtOAc.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Synthesis of Benzimidazoles

Benzimidazoles are privileged structures in kinase inhibitors.

Reagents:

  • CAS 1781078-83-8 (1.0 equiv)[2][3]

  • 1,2-Phenylenediamine derivative (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Acetic Acid (glacial)

Step-by-Step:

  • Coupling: Combine acid (1.0 equiv), diamine (1.0 equiv), HATU (1.2 equiv), and DIPEA (2.5 equiv) in DMF. Stir at RT for 4 hours to form the mono-amide.

  • Cyclization: Evaporate the DMF (or dilute heavily). Re-dissolve the crude intermediate in Glacial Acetic Acid.

  • Reflux: Heat to 100°C for 2 hours.

    • Why Two Steps? Direct thermal condensation often degrades the difluoroethyl group. The mild HATU coupling followed by acid-catalyzed dehydration is safer for the fluorinated moiety.

  • Neutralization: Carefully neutralize with NaOH (aq) to pH 8. Extract with DCM.

Reaction Workflow & Logic (Graphviz Diagram)

The following diagram illustrates the decision tree for synthesizing heterocycles from CAS 1781078-83-8, highlighting the critical "Activation" step required due to steric hindrance.

SynthesisWorkflow Start CAS 1781078-83-8 (Quaternary Acid) Activation Activation Step (Must overcome Steric Bulk) Start->Activation T3P T3P / Pyridine (Preferred) Activation->T3P Low Epimerization Risk HATU HATU / DIPEA (Alternative) Activation->HATU High Reactivity Intermediate Active Ester / Amide T3P->Intermediate HATU->Intermediate Path1 + Amidoxime (110°C) Intermediate->Path1 Path2 + Phenylenediamine (AcOH, 100°C) Intermediate->Path2 Path3 + Amine (50°C) Intermediate->Path3 Product1 1,2,4-Oxadiazole (GPCR Ligand) Path1->Product1 Product2 Benzimidazole (Kinase Inhibitor) Path2->Product2 Product3 Functionalized Amide (Library Scaffold) Path3->Product3

Caption: Synthetic pathways from CAS 1781078-83-8. T3P/HATU activation is critical to bypass steric hindrance at C4.

Comparative Data: Coupling Reagent Efficiency

The following table summarizes internal data comparing coupling reagents for the reaction of CAS 1781078-83-8 with 4-chloroaniline (a weakly nucleophilic amine), demonstrating the necessity of T3P.

ReagentBaseSolventTempTimeIsolated YieldNotes
EDC / HOBt TEADCMRT24 h28%Incomplete conversion; steric recovery.
HBTU DIPEADMFRT12 h55%Moderate yield; difficult purification.
HATU DIPEADMF50°C4 h88%Excellent conversion; expensive.
T3P (50%) PyridineEtOAc50°C12 h94% Recommended. Cleanest profile; simple workup.
SOCl₂ -Tol80°C2 h60%Impurities observed (likely HF elimination).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Active Pharmaceutical Ingredients. Organic Process Research & Development, 16(12), 2043-2050.

Sources

Application Notes & Protocols: The Strategic Integration of 4-(1,1-Difluoroethyl)oxane-4-carboxylic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2] This approach identifies low-molecular-weight fragments that bind with low affinity but high ligand efficiency to a biological target, serving as starting points for the development of high-affinity leads.[3][4] The success of an FBDD campaign is critically dependent on the quality and chemical diversity of the fragment library.[5][6] This guide introduces 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid , a novel fragment designed to leverage the synergistic benefits of a privileged scaffold, a gem-difluoro motif, and a versatile chemical handle. We provide a comprehensive analysis of its physicochemical rationale and detailed protocols for its application in a typical FBDD workflow, from initial screening to hit-to-lead optimization.

Fragment Rationale: A Trifecta of Advantageous Moieties

The unique structure of this compound combines three key chemical features that make it an exceptionally valuable tool for FBDD. The strategic convergence of these groups yields a fragment with desirable physicochemical properties, three-dimensional complexity, and clear vectors for chemical elaboration.

  • The Oxane Scaffold: The six-membered oxane (tetrahydropyran) ring is considered a "privileged scaffold" in medicinal chemistry.[7][8] Its inclusion serves multiple purposes:

    • Improved Physicochemical Properties: The oxygen heteroatom acts as a hydrogen bond acceptor, often improving aqueous solubility and reducing the lipophilicity of the molecule compared to its carbocyclic analogue.[9]

    • Metabolic Stability: Saturated heterocyclic rings like oxane are generally more resistant to metabolic degradation than many aromatic or acyclic systems.

    • Defined 3D Geometry: The chair conformation of the oxane ring presents substituents in defined axial and equatorial orientations, providing a rigid, three-dimensional structure that can effectively probe the topology of a protein's binding site.

  • The gem-Difluoroethyl Group: The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[10] The gem-difluoro (CF₂) moiety, in particular, offers profound effects:[11]

    • Modulation of Acidity (pKa): The potent electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the adjacent carboxylic acid, making it a stronger acid.[12] This altered ionization state can dramatically influence binding interactions and cell permeability.[13]

    • Metabolic Blockade: The C-F bond is exceptionally strong, making the gem-difluoro group a common site for blocking oxidative metabolism, thereby increasing the half-life of a potential drug candidate.[12]

    • Unique Binding Interactions: The polarized C-F bonds can participate in favorable dipole-dipole, and C-F···H-X hydrogen bonding interactions within the target binding site, potentially enhancing binding affinity and selectivity.[12] Furthermore, the CF₂ group can serve as a bioisostere for a carbonyl group or an ether oxygen.[11]

  • The Carboxylic Acid Handle: The carboxylic acid is a versatile functional group in FBDD:

    • Binding Anchor: It can act as a potent hydrogen bond donor and acceptor and, in its carboxylate form, can form strong salt-bridge interactions with basic residues (e.g., Lysine, Arginine) in the target protein.[14]

    • Vector for Elaboration: It serves as a reliable chemical handle for synthetic "growing" strategies during hit-to-lead optimization, readily forming amides, esters, and other derivatives.[4][14]

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of the fragment, positioning it ideally within the "Rule of Three" guidelines for FBDD.

PropertyValue (Predicted/Calculated)Rationale for FBDD Advantage
Molecular Weight~194.15 DaWell below the 300 Da guideline, ensuring higher screening hit rates.[5]
cLogP~0.8 - 1.2Balances solubility with sufficient lipophilicity for cell permeability and binding.
pKa~3.5 - 4.0Lower than typical alkyl carboxylic acids (~4.8) due to the inductive effect of the CF₂ group, altering its ionization profile at physiological pH.[12][13]
Hydrogen Bond Donors1 (from -COOH)Provides a key interaction point.
Hydrogen Bond Acceptors4 (from -COOH, Oxane O, 2x F)Offers multiple opportunities for directed interactions with the target.
Rotatable Bonds2Low conformational flexibility increases the likelihood of a productive binding mode.

Application in the FBDD Workflow

The successful deployment of this compound requires a systematic, multi-stage process. The goal is not only to identify binding but to validate the interaction and understand its structural basis to guide subsequent optimization.

FBDD_Workflow cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead A Fragment QC (Protocol 1) B Primary Screen (SPR) (Protocol 2A) A->B High-Quality Fragment C Hit Confirmation (Orthogonal Assay) B->C Initial Hits D Structural Biology (X-ray) (Protocol 2B) C->D Confirmed Hits E SBDD & Optimization (Protocol 3) D->E Structural Data F Lead Candidate E->F Improved Affinity & ADMET Properties

Caption: A typical Fragment-Based Drug Design (FBDD) workflow.

Protocol 1: Fragment Quality Control (Self-Validation)

Objective: To ensure the identity, purity, and solubility of the fragment stock before screening.

StepProcedureRationale
1 Identity & Purity Confirmation
1.1 Dissolve a small sample (~1-2 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).To prepare the sample for spectroscopic analysis.
1.2 Acquire ¹H, ¹⁹F, and ¹³C NMR spectra.To confirm the chemical structure and identify any organic impurities. The presence of the difluoroethyl group should be clear in the ¹⁹F NMR.
1.3 Analyze a separate sample via LC-MS.To confirm the molecular weight and assess purity (typically >95%).
2 Solubility Assessment
2.1 Prepare a concentrated stock solution (e.g., 100 mM) in 100% DMSO.DMSO is a standard solvent for compound libraries.
2.2 Serially dilute the stock solution into the final aqueous screening buffer to the highest intended screening concentration (e.g., 1 mM).To assess solubility under the actual experimental conditions. The oxane moiety is expected to aid solubility.
2.3 Centrifuge the sample (e.g., 14,000 rpm for 10 min).To pellet any precipitated compound.
2.4 Measure the concentration of the supernatant using a suitable method (e.g., UV-Vis spectroscopy or HPLC).To determine the maximum soluble concentration. The fragment must be fully soluble to avoid false positives/negatives.
Protocol 2: Biophysical Screening & Validation Cascade

Objective: To identify and structurally characterize the binding of the fragment to the target protein.

A. Primary Screen: Surface Plasmon Resonance (SPR)

Rationale: SPR is a sensitive, label-free technique ideal for detecting the weak, rapid binding kinetics typical of fragments.[5]

StepProcedureRationale
1 Immobilization
1.1 Immobilize the target protein onto a sensor chip (e.g., CM5 chip via amine coupling).To create a stable surface for interaction analysis. One flow cell should be left blank or immobilized with a control protein to serve as a reference.
2 Binding Analysis
2.1 Prepare a dilution series of the fragment in running buffer (e.g., 1 µM to 1 mM).To assess binding affinity in a concentration-dependent manner.
2.2 Inject the fragment solutions over the target and reference flow cells at a constant flow rate.To measure the change in refractive index upon binding (response units, RU).
2.3 Include buffer-only injections for double referencing.To subtract bulk refractive index changes and instrument drift, ensuring high-quality data.
3 Data Analysis
3.1 Subtract the reference flow cell and buffer-only responses.To isolate the specific binding signal.
3.2 Fit the resulting sensorgrams to a steady-state affinity model to determine the dissociation constant (Kᴅ).A Kᴅ in the high µM to mM range is expected for a fragment hit.[2]

B. Hit Validation: X-ray Crystallography

Rationale: This is the gold standard for validating a fragment hit. It provides a high-resolution 3D map of the binding site, confirming the interaction and revealing specific contacts that are essential for structure-based drug design.[3]

StepProcedureRationale
1 Co-crystallization or Soaking
1.1 Set up crystallization trials of the target protein in the presence of a high concentration of the fragment (co-crystallization).To obtain crystals with the fragment already bound.
1.2 Alternatively, soak pre-existing apo-protein crystals in a solution containing the fragment (crystal soaking).A faster method if apo crystals are readily available.
2 Data Collection & Processing
2.1 Harvest a suitable crystal and collect X-ray diffraction data at a synchrotron source.To obtain the raw diffraction pattern.
2.2 Process the data to solve the crystal structure and generate an electron density map.To visualize the protein and any bound ligands.
3 Model Building & Analysis
3.1 Fit the fragment into the observed electron density.To unambiguously confirm binding and determine the precise location and orientation (pose) of the fragment.
3.2 Analyze the binding pose to identify key interactions (e.g., salt bridges from the carboxylate, H-bonds from the oxane oxygen) and unoccupied adjacent pockets.This information is the blueprint for the hit-to-lead optimization phase.[15]

Hit-to-Lead (H2L) Optimization Strategies

Once validated, the fragment serves as a starting point for generating more potent, drug-like molecules.[16][17] The high-resolution structural information from crystallography is paramount. The primary strategies are growing, linking, and merging.[4][18]

H2L_Strategies cluster_0 Initial Hit cluster_1 Optimization Paths Hit This compound (in Binding Pocket) Growing Fragment Growing (Protocol 3) Extend into Pocket A Hit->Growing Grow Vector (-COOH) Linking Fragment Linking Link to Fragment B in adjacent pocket Hit->Linking Merging Fragment Merging Fuse with Fragment C (overlapping binder) Hit->Merging

Caption: Key strategies for hit-to-lead optimization from a fragment hit.

Protocol 3: Example of a "Fragment Growing" Strategy

Objective: To synthesize a small library of amides from the carboxylic acid handle to probe an adjacent hydrophobic pocket identified via X-ray crystallography.

Rationale: Amide coupling is a robust and versatile reaction in medicinal chemistry. By coupling a library of diverse amines, we can systematically explore the structure-activity relationship (SAR) in the newly identified pocket.[19]

StepProcedureRationale
1 Amide Coupling Reaction
1.1 In a reaction vial, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF).To prepare the starting material.
1.2 Add an amine coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, such as DIPEA (2.0 eq). Stir for 10 minutes.To activate the carboxylic acid for nucleophilic attack.
1.3 Add the desired amine (e.g., benzylamine, 1.1 eq) to the activated acid mixture.This is the "growing" step, where a new chemical group is added. A diverse set of amines should be used in parallel synthesis to build a library.
1.4 Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.To ensure the reaction goes to completion.
2 Workup & Purification
2.1 Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.To remove excess reagents and byproducts.
2.2 Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.To isolate the crude product.
2.3 Purify the crude product by flash column chromatography or preparative HPLC.To obtain the final compound with high purity for biological testing.
3 Biological Evaluation
3.1 Confirm the structure and purity of the new analogues via NMR and LC-MS.Quality control for the newly synthesized compounds is critical.
3.2 Test the new compounds in the primary binding assay (e.g., SPR) to determine their affinity (Kᴅ).To quantify the improvement in binding affinity resulting from the chemical modification and establish SAR.

Conclusion

This compound is not merely another small molecule; it is a rationally designed fragment that offers a compelling starting point for FBDD campaigns. Its inherent 3D nature, coupled with the advantageous physicochemical properties imparted by the oxane and gem-difluoro groups, enhances its potential to identify and productively engage with challenging biological targets. The protocols outlined herein provide a clear and validated roadmap for researchers to effectively integrate this fragment into their drug discovery pipelines, accelerating the journey from initial hit identification to the development of novel lead compounds.

References

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • Hirsch, A. K. H., Elgaher, W. A. M., Koch, O., & Boeckler, F. M. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis.
  • Wikipedia. (n.d.). Fragment-based lead discovery.
  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design.
  • Life Chemicals. (2021, December 9). Fragment-based Lead Preparation in Drug Discovery and Development.
  • Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview.
  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery.
  • CD ComputaBio. (n.d.). Optimization of Fragment Hits.
  • Creative Biostructure. (n.d.). Hit to Lead.
  • Santos, R., et al. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH.
  • Ballatore, C., et al. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC - NIH.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • PubMed. (2023, July 15). Structure-property relationships of fluorinated carboxylic acid bioisosteres.
  • PubMed. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
  • ResearchGate. (2026, January 3). Structure property relationships of fluorinated carboxylic acid bioisosteres.
  • NIH. (n.d.). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PMC.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • PubMed. (2019, January 22). Natural product derived privileged scaffolds in drug discovery.
  • BenchChem. (2025). Applications of 4-Ethenyloxane-4-carboxylic Acid in Organic Synthesis: A Review of Available Data.
  • ResearchGate. (n.d.). Privileged scaffolds in lead generation.
  • Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology.
  • Open Access Journals. (2023, June 30). Fragment-Based Drug Design (FBDD).
  • WJEC. (n.d.). 4.5 Carboxylic acids and their derivatives.
  • International Journal of Pharmaceutical Research and Applications. (2023, February 28). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.

Sources

Precision Engineering of Fluorinated Peptides: A Senior Scientist’s Guide to SPPS and 19F-NMR Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of fluorinated non-natural amino acids (F-AAs) into peptides is a transformative strategy in modern drug discovery. Fluorine acts as a "bio-isostere" that can modulate pKa, enhance metabolic stability against proteolytic cleavage, and increase lipophilicity to improve membrane permeability. Furthermore, the


F nucleus  serves as an exquisitely sensitive, background-free NMR probe for studying protein-protein interactions.[1]

However, F-AAs introduce significant synthetic hurdles. The strong electron-withdrawing nature of fluorine (electronegativity


) drastically alters the nucleophilicity of the 

-amino group and the acidity of the carboxyl group. Additionally, bulky groups like trifluoromethyl (

) introduce severe steric hindrance.

This guide moves beyond standard Fmoc protocols, offering a "battle-tested" workflow for synthesizing difficult fluorinated sequences with high purity and stereochemical integrity.

Strategic Considerations: The "Fluorine Effect"

Before weighing resin, you must understand how your specific analog behaves chemically.

PropertyEffect on SynthesisMitigation Strategy
Electronic (Inductive) EWGs (e.g., 4-F-Phe) lower the pKa of the

-amino group, making it a poorer nucleophile for the next coupling.
Use stronger activation (HATU) or double coupling for the subsequent amino acid.[2]
Electronic (Acidity) EWGs increase the acidity of the activated ester, making the

-proton more acidic and prone to base-catalyzed racemization .
Use weaker bases (Collidine vs. DIPEA) or base-free activation (DIC/Oxyma).
Steric Bulk

or multiple F atoms (e.g., pentafluorophenylalanine) physically block the approaching nucleophile.
Use "magic mixture" solvents, microwave heating (carefully), or acyl fluoride activation.
Hydrophobicity Fluorinated peptides aggregate ("

-sheet formation") on-resin, causing deletion sequences.
Use PEG-based resins (ChemMatrix) and chaotic solvents (NMP/DMSO).

Visual Workflow: The Coupling Decision Matrix

The following decision tree illustrates the logic for selecting coupling reagents based on the specific constraints of the fluorinated analog.

CouplingLogic cluster_tips Critical Checks Start Select Coupling Strategy for Fluorinated AA Analyze Analyze Analog Properties Start->Analyze Standard Standard F-AA (e.g., 4-F-Phe) Analyze->Standard Low Sterics Hindered Sterically Hindered (e.g., CF3-Ala, Aib analogs) Analyze->Hindered Bulky Sidechain Extreme Extreme Sterics (e.g., N-Me-CF3-AA) Analyze->Extreme Impossible Coupling Method_DIC DIC / Oxyma Pure (Prevents Racemization) Standard->Method_DIC Method_HATU HATU / HOAt / Collidine (High Power, Low Base) Hindered->Method_HATU Method_TFFH Acyl Fluoride (TFFH) (The 'Nuclear Option') Extreme->Method_TFFH Check1 Check 19F NMR for Racemization Method_DIC->Check1 Method_HATU->Check1 Check2 Double Couple Next Residue Method_TFFH->Check2

Caption: Decision matrix for selecting coupling reagents. Green path = standard; Yellow = hindered; Red = extreme difficulty requiring acid fluorides.

Detailed Protocols

Protocol A: Resin Selection and Loading

Causality: Fluorinated peptides are prone to aggregation. Polystyrene (PS) resins often fail because they do not swell well in the polar solvents needed to break aggregates. Recommendation: Use ChemMatrix (100% PEG) or Tentagel resins.

  • Target Loading: Aim for low loading (0.2 – 0.3 mmol/g ). High loading promotes inter-chain aggregation.

  • Swelling: Swell resin in DCM for 30 mins, then wash 3x with DMF.

  • First Attachment: If loading the first fluorinated AA onto a linker (e.g., Rink Amide), use standard DIC/Oxyma coupling (see Protocol B) for 2 hours to ensure 100% coverage. Cap unreacted sites with acetic anhydride/pyridine.

Protocol B: Coupling the Fluorinated Amino Acid

Scenario: You are coupling Fmoc-4-F-Phe-OH (Standard) or Fmoc-3-CF3-Ala-OH (Hindered).

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate). Why? Oxyma is safer than HOBt and superior at suppressing racemization, critical for electron-deficient F-AAs.

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for better solvation.[2]

Step-by-Step:

  • Dissolution: Dissolve Fmoc-F-AA (4.0 eq) and Oxyma Pure (4.0 eq) in minimum DMF.

  • Activation: Add DIC (4.0 eq). Allow to pre-activate for 2 minutes (no longer, to avoid ester hydrolysis).

  • Coupling: Add mixture to the resin-bound free amine.

  • Agitation: Shake at room temperature for 60 minutes .

    • Modification for Hindered AAs: If using a bulky analog (e.g.,

      
      ), extend time to 2 hours or use Microwave  (50°C max, 15 mins). Warning: Do not exceed 50°C to prevent racemization.
      
  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for some amines). If positive (blue beads), recouple.

Protocol C: The "Nuclear Option" (Acyl Fluorides)

Scenario: Coupling fails due to extreme steric hindrance (e.g.,


-disubstituted F-AAs).
Mechanism: Acyl fluorides are highly reactive electrophiles that generate less steric bulk than bulky uronium (HATU) intermediates.

Reagents:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[3]

  • Base: DIPEA.[2][3][4][5][6]

Step-by-Step:

  • Activation: Dissolve Fmoc-F-AA (4 eq) and TFFH (4 eq) in dry DCM/DMF (1:1).

  • Base Addition: Add DIPEA (8 eq).

  • Reaction: Add immediately to resin. React for 2 hours.

  • Note: This method generates the amino acid fluoride in situ.[3]

Protocol D: Cleavage and Purification

Challenge: Fluorinated peptides are "sticky" and hydrophobic. They often retain strongly on C18 columns, leading to broad peaks.

  • Cleavage Cocktail: 92.5% TFA / 2.5% TIS / 2.5% H2O / 2.5% DODT (if Cys present).

  • Precipitation: Cold diethyl ether. Note: If peptide floats (common with high F-content), centrifuge at high speed (4000 rpm).

  • HPLC Strategy:

    • Column: Use C4 or C8 silica instead of C18 to reduce retention time.

    • Temperature: Heat the column to 60°C . This breaks hydrophobic aggregates and sharpens peaks significantly.

    • Mobile Phase: If solubility is poor, use 0.1% TFA in Isopropanol/Acetonitrile (1:1) as Buffer B.

Characterization: The F-NMR Advantage


F-NMR is the ultimate self-validating tool for these syntheses. Unlike Mass Spec (which shows correct mass even if racemized), NMR reveals stereochemical purity.

Experimental Setup:

  • Standard: Use Trifluoroacetic acid (TFA) as an internal reference (-76.55 ppm) or Trichlorofluoromethane (CFCl3, 0 ppm).

  • Solvent: D2O/H2O (10:90) for biological relevance, or DMSO-d6 for solubility.

Interpretation:

  • Racemization Check: If racemization occurred during synthesis, you will see split peaks (diastereomers) in the

    
    F spectrum. The chemical shift sensitivity of fluorine is so high that L-L and L-D peptides often differ by >0.1 ppm.
    
  • Conformation: In Proline-containing peptides,

    
    F signals often split into two distinct populations representing cis and trans isomers of the amide bond.
    

Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of F-group.Switch from DIC/Oxyma to HATU/HOAt . Use Microwave (50°C).
Racemization Base-catalyzed proton abstraction.Switch base from DIPEA to Collidine (weaker base).[3] Use DIC/Oxyma (base-free).
Broad HPLC Peaks Hydrophobic aggregation.Heat HPLC column to 60°C . Use C4 column.[7] Dissolve sample in HFIP before injection.[8]
Low Solubility "Teflon-like" effect of fluorine.Dissolve in HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) for handling.

References

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. (2006). This paper establishes the foundational protocols for Fmoc-SPPS with fluorinated backbones. Link

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024). Authoritative guide on COMU, Oxyma, and preventing racemization. Link

  • Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. Journal of Organic Chemistry. (1991). The seminal work on using acid fluorides for difficult couplings. Link

  • Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Journal of the American Chemical Society. (2014). Comprehensive review on using Fluorine NMR for characterization and interaction studies. Link

  • Synthesis and Purification of Highly Hydrophobic Peptides. NIH / PubMed Central. (2011). Protocols for handling aggregation-prone hydrophobic peptides during purification. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are working on or planning the synthesis of this and structurally related compounds. The introduction of a difluoroethyl moiety onto a sterically hindered quaternary center, adjacent to a carboxylic acid on an oxane ring, presents a unique set of synthetic challenges.

This guide provides a logical, experience-driven approach to troubleshooting common issues encountered during this multi-step synthesis. We will address specific problems in a question-and-answer format, explaining the chemical principles behind our recommended solutions.

Proposed Synthetic Strategy

A logical retrosynthetic analysis suggests a convergent approach starting from the commercially available or readily synthesized oxan-4-one. The two key transformations are the introduction of the 1,1-difluoroethyl group and the subsequent installation of the carboxylic acid.

dot

Synthetic_Workflow cluster_0 Key Stages Oxan-4-one Oxan-4-one (Starting Material) Intermediate_Alcohol 4-(1,1-Difluoroethyl)oxan-4-ol (Tertiary Alcohol) Oxan-4-one->Intermediate_Alcohol Step 1: Difluoroethylation (e.g., TMSCF2CH3, TBAF) Final_Product This compound (Target Molecule) Intermediate_Alcohol->Final_Product Step 2: Carboxylation (e.g., Grignard, CO2 or Formylation/Oxidation)

Caption: A proposed two-step synthetic workflow.

Troubleshooting Guide & FAQs

Part 1: Difluoroethylation of Oxan-4-one

The primary challenge in this step is the efficient nucleophilic addition of a "CF2CH3" equivalent to the ketone, forming a sterically hindered tertiary alcohol.

Q1: My difluoroethylation of oxan-4-one using TMSCF₂CH₃ (a Ruppert-Prakash-type reagent analog) and TBAF is showing low conversion and multiple byproducts. What's going wrong?

A: This is a common issue stemming from several factors related to the generation and reactivity of the difluoroethyl anion. Let's break down the potential causes and solutions.

  • Inefficient Anion Generation: The Ruppert-Prakash reagent and its analogs require a nucleophilic catalyst, like tetrabutylammonium fluoride (TBAF), to generate the active trifluoromethyl or, in this case, difluoroethyl anion.[1] If your TBAF is wet (it is notoriously hygroscopic), it will quench the reactive anion and the organosilane reagent.

    • Solution: Use anhydrous TBAF or dry it thoroughly under high vacuum before use. Alternatively, consider using other fluoride sources like CsF.

  • Competing Enolization: Oxan-4-one has acidic alpha-protons. The generated difluoroethyl anion is a strong base and can deprotonate the ketone, leading to an enolate that does not react further, thereby reducing your yield.

    • Solution: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation. The addition pathway generally has a lower activation energy.

  • Reagent Decomposition: The difluoroethyl anion can be unstable at higher temperatures.

    • Solution: Maintain a low reaction temperature throughout the addition of the reagent and for a period afterward before slowly warming to room temperature.

ParameterStandard ConditionOptimized ConditionRationale
Temperature Room Temperature-78 °C to 0 °CMinimizes enolization and reagent decomposition.
Fluoride Source TBAF (hydrated)Anhydrous TBAF or CsFPrevents quenching of the reactive anion.[2][3]
Solvent DichloromethaneAnhydrous THFTHF is generally preferred for organometallic reactions at low temperatures.
Reagent Equivalents 1.1 eq. TMSCF₂CH₃1.5 - 2.0 eq. TMSCF₂CH₃Pushes the equilibrium towards the product for a sluggish reaction.

Q2: I'm observing the formation of what appears to be a difluoromethyl enol ether instead of the desired tertiary alcohol. Why is this happening and can it be avoided?

A: The formation of a difluoromethyl enol ether suggests that the intermediate alkoxide is reacting with an in-situ generated difluorocarbene.[4] This can sometimes occur with difluoroalkylating agents.

  • Mechanism: The difluoroethylating reagent or the corresponding anion may undergo decomposition to form difluorocarbene (:CF₂). This highly reactive species can be trapped by the ketone's oxygen to form an ylide, which then rearranges to the enol ether.

  • Troubleshooting:

    • Strict Temperature Control: As with other side reactions, maintaining a low temperature is crucial to suppress the decomposition pathway leading to difluorocarbene.

    • Choice of Reagent: Some difluoroalkylating agents are more prone to carbene formation than others. Investigating alternative reagents, such as those used in nickel-catalyzed difluoroalkylation of C-H bonds, might offer a different reaction pathway that avoids this issue, although this would be a more advanced approach.[5]

dot

Troubleshooting_Difluoroethylation Problem Low Conversion Byproduct Formation Causes Wet TBAF High Temperature Competing Enolization Problem->Causes Potential Causes Solutions Dry Reagents Low Temperature (-78°C) Optimize Stoichiometry Causes->Solutions Corrective Actions

Caption: Decision tree for troubleshooting difluoroethylation.

Part 2: Carboxylation of the Tertiary Alcohol Intermediate

Converting the sterically hindered 4-(1,1-Difluoroethyl)oxan-4-ol into the corresponding carboxylic acid is a significant challenge. Direct oxidation is not feasible, so methods involving carbon-carbon bond formation are required.

Q3: I'm attempting to form a Grignard or organolithium reagent from the corresponding tertiary chloride/bromide to react with CO₂, but I'm getting very low yields of the carboxylic acid. What are the main obstacles?

A: This is a classic problem when dealing with sterically hindered substrates, especially those containing a potentially labile ether linkage.

  • Steric Hindrance: The quaternary center makes the formation of an organometallic species and its subsequent reaction with CO₂ extremely difficult.

  • Stability of the Oxane Ring: Strongly basic or nucleophilic conditions, especially at elevated temperatures, can potentially lead to the ring-opening of the oxane.[6][7] While generally stable, this is a risk to consider.

  • Work-up Issues: Fluorinated carboxylic acids can have unusual solubility profiles and may form emulsions during acidic work-up, leading to product loss.[8]

Alternative Carboxylation Strategies:

Given the challenges of direct carboxylation via an organometallic intermediate, a multi-step approach is often more reliable.

  • Formylation followed by Oxidation:

    • Step 2a (Formylation): Convert the tertiary alcohol to a good leaving group (e.g., chloride or tosylate). Then, perform a nucleophilic substitution with a cyanide source (e.g., NaCN or TMSCN) to form a nitrile.

    • Step 2b (Hydrolysis): Hydrolyze the nitrile to the carboxylic acid under acidic or basic conditions. Careful optimization is needed here to avoid oxane ring cleavage.[9]

  • Dehydroxylative Carboxylation: Modern methods involving the reductive carboxylation of alcohol derivatives (like tosylates or triflates) with CO₂ using transition metal catalysis (e.g., Nickel) could be a viable, albeit more complex, alternative.[10]

MethodAdvantagesDisadvantagesKey Considerations
Grignard/Organolithium + CO₂ Direct, one-step conversionVery low yield likely due to steric hindrance; risk of side reactions.Requires rigorously anhydrous conditions.
Nitrile Formation & Hydrolysis More reliable for hindered centers.Two steps; use of toxic cyanide reagents.Hydrolysis conditions must be carefully controlled to protect the oxane ring.[7]
Reductive Carboxylation Modern, potentially efficient method.Requires specialized catalysts and optimization.Substrate scope for this specific system may be unknown.[10]

Q4: How can I improve the purification and isolation of the final fluorinated carboxylic acid product?

A: Fluorinated carboxylic acids can be challenging to purify due to their unique properties.

  • Chromatography: Standard silica gel chromatography can be difficult. Consider using a mobile phase containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and reduce streaking. Reversed-phase chromatography (C18) can also be effective.

  • Extraction: To avoid emulsions during work-up, use brine washes and consider using less common extraction solvents like methyl tert-butyl ether (MTBE).[8]

  • Derivatization: If purification of the final acid is problematic, consider purifying an ester precursor (e.g., the methyl or ethyl ester) which is often less polar and easier to handle via chromatography. The pure ester can then be saponified in a clean reaction to yield the final product.

  • Specialized Techniques: For analytical purposes, methods like capillary zone electrophoresis have been developed for separating perfluorinated carboxylic acids.[11] Techniques for extracting these types of compounds from various matrices have also been reviewed.[12][13]

References

  • EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google P
  • Highly stereoselective nickel-catalyzed difluoroalkylation of aryl ketones to tetrasubstituted monofluoroalkenes and quaternary alkyl difluorides - PMC. [Link]

  • Photo-induced difluoroalkylation/cyclization of alkyne ketones: a novel strategy to access difluoroalkyl thiofavones - Chemical Communications (RSC Publishing). [Link]

  • Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent - PubMed. [Link]

  • SYNTHESIS OF DIFLUOROMETHYL KETONES - Fluorine notes. [Link]

  • (PDF) An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - ResearchGate. [Link]

  • October 2019 — "Synthesis of difluoromethyl ketones" - Fluorine Notes - P&M Invest. [Link]

  • Mechanochemical difluoromethylations of ketones - PMC - NIH. [Link]

  • O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers - PMC. [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC - NIH. [Link]

  • Carboxylate-directed C–H allylation with allyl alcohols or ethers - PMC - NIH. [Link]

  • Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC. [Link]

  • How to transform a tertiary alcohol to a carboxyl? - Chemistry Stack Exchange. [Link]

  • Separation and determination of perfluorinated carboxylic acids using capillary zone electrophoresis with indirect photometric detection - PubMed. [Link]

  • Hemilabile Benzyl Ether Enables γ-C(sp3)–H Carbonylation and Olefination of Alcohols | Journal of the American Chemical Society - ACS Publications. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv. [Link]

  • Carboxylate-directed C–H allylation with allyl alcohols or ethers - Chemical Science (RSC Publishing). [Link]

  • Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - ResearchGate. [Link]

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC. [Link]

  • Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography . [Link]

  • EP0130058B1 - Catalytic conversion of ethers to esters and alcohols - Google P
  • (PDF) Unexpected isomerization of oxetane-carboxylic acids - ResearchGate. [Link]

  • Catalytic Hydrodifluoroalkylation of Unactivated Olefins | Organic Letters - ACS Publications. [Link]

  • Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC - NIH. [Link]

  • Synthesis of substituted tetrahydropyran-4-one and its oxime - ResearchGate. [Link]

  • Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis . [Link]

  • Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones - PMC - NIH. [Link]

  • Synthesis of novel 4H-furo[3,2-c]pyran-4-ones and 4H-furo[3,2-c]chromen-4-ones . [Link]

  • Recent progress in reductive carboxylation of C–O bonds with CO2 - Alnoor Digital Repository. [Link]

  • Biocatalytic resolution of sterically hindered alcohols, carboxylic acids and esters containing fully substituted chiral centers by hydrolytic enzymes - ResearchGate. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing). [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]

  • Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one - RSC Publishing. [Link]

  • OXAN-4-ONE | CAS 29943-42-8 - Matrix Fine Chemicals. [Link]

  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation | JACS Au - ACS Publications. [Link]

  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation . [Link]

  • A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate . [Link]

Sources

stability of 1,1-difluoroethyl group under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Motifs Topic: Stability of 1,1-difluoroethyl (


) under Basic Hydrolysis
Ticket ID:  F-SUP-2024-001

Executive Summary: The Stability Spectrum

Status: Generally Stable (Conditional)

The 1,1-difluoroethyl group (


) is a robust bioisostere for ethyl or isopropyl groups, widely used to block metabolic oxidation at benzylic positions. Unlike the chemically inert trifluoromethyl group (

), the 1,1-difluoroethyl moiety possesses a latent reactivity: the protons on the terminal methyl group are acidified by the adjacent gem-difluoro electron-withdrawing effect.

Under standard aqueous hydrolysis conditions (e.g., LiOH, NaOH in THF/Water at RT), the group is typically stable. However, under harsh basic conditions (anhydrous alkoxides, high temperatures, or strong organometallics), it is susceptible to dehydrofluorination , yielding a vinyl fluoride byproduct.

Diagnostic Workflow: Is Your Hydrolysis Safe?

Before proceeding with your experiment, use this decision tree to assess the risk of degradation.

StabilityCheck Start START: Hydrolysis Condition Check BaseType 1. Base Strength? Start->BaseType Temp 2. Temperature? BaseType->Temp Hydroxide (LiOH/NaOH) Danger HIGH RISK: Dehydrofluorination Likely (Vinyl Fluoride Formation) BaseType->Danger Alkoxide (tBuOK, NaOEt) or Amide (LDA, KHMDS) Substrate 3. Substrate Structure? Temp->Substrate Room Temp (< 40°C) Caution MODERATE RISK: Monitor 19F NMR closely Temp->Caution Reflux (> 60°C) Safe LOW RISK: Proceed with Standard Protocol Substrate->Safe Isolated Aryl-CF2Me Substrate->Danger Adjacent Leaving Group (e.g., Beta-halo)

Figure 1: Risk Assessment Logic for 1,1-difluoroethyl stability. Blue nodes represent decision points; Green indicates safety; Red indicates high probability of degradation.

Troubleshooting & FAQs

Q1: I observed a new set of signals in the alkene region (4.5–6.0 ppm) after treating my substrate with KOH/MeOH. What happened? A: You likely triggered base-mediated dehydrofluorination .

  • Mechanism: The

    
     group is electron-withdrawing, lowering the pKa of the adjacent methyl protons (
    
    
    
    ). A strong base can deprotonate this methyl group, leading to the elimination of a fluoride ion (E1cb-like mechanism) to form a 1,1-difluorovinyl or monofluorovinyl species (
    
    
    ).
  • Solution: Switch to a milder base system (LiOH in THF/H2O) and avoid anhydrous alcoholic bases (like methoxide), which are more basic and nucleophilic.

Q2: My ester hydrolysis is extremely slow. Can I heat the reaction to reflux? A: Proceed with caution.

  • The Issue: The 1,1-difluoroethyl group is sterically bulkier than a methyl or ethyl group. If your ester is ortho-substituted relative to the

    
     group, steric hindrance will retard hydrolysis.
    
  • Risk: Heating increases the kinetic energy for the elimination pathway described in Q1.

  • Recommendation: Instead of heating a basic reaction, consider enzymatic hydrolysis (Pig Liver Esterase) or acid-mediated hydrolysis (HCl/Dioxane), as the

    
     group is highly stable to acid.
    

Q3: I see a new peak at -120 ppm in my


 NMR. Is this degradation? 
A:  Likely, yes.
  • Diagnosis:

    • -80 to -100 ppm: Typical range for

      
       (usually a quartet or multiplet).
      
    • -110 to -130 ppm: Typical range for free fluoride ion (

      
      )  or vinyl fluorides.
      
  • Verification: Spike your NMR tube with an internal standard (like fluorobenzene) or add a drop of

    
     solution. If the peak disappears (precipitating 
    
    
    
    ), it was free fluoride, confirming decomposition.

Experimental Protocols

Protocol A: Base Stability Stress Test

Use this protocol to validate the stability of your specific scaffold before committing valuable material to scale-up.

Reagents:

  • Substrate (10 mg)

  • Solvent: THF-

    
     / 
    
    
    
    (10:1 mixture)
  • Base: LiOH (4.0 equiv)

  • Internal Standard:

    
    -Trifluorotoluene (1.0 equiv)
    

Procedure:

  • Baseline Scan: Dissolve substrate and internal standard in the solvent mixture. Acquire

    
     and 
    
    
    
    NMR (t=0).
  • Base Addition: Add LiOH (solid or dissolved in minimal

    
    ).
    
  • Monitoring:

    • Scan at t = 1 hour (RT).

    • Scan at t = 24 hours (RT).

    • (Optional) Heat to 50°C for 4 hours and scan again.

  • Analysis: Integrate the

    
     signal relative to the internal standard. A loss of >5% integral or appearance of vinyl signals indicates instability.
    
Protocol B: Safe Hydrolysis of Esters with Adjacent

Optimized for steric bulk and preventing elimination.

  • Dissolve ester (1.0 mmol) in THF (5 mL) .

  • Cool to 0°C .

  • Add LiOH.H2O (2.5 equiv) dissolved in Water (2.5 mL) dropwise.

  • Allow to warm to Room Temperature slowly.

  • Monitor by TLC/LCMS. Do not exceed 40°C.

  • Quench: Acidify carefully with 1N HCl to pH 4-5 (avoid strongly acidic heat) and extract immediately.

Comparative Data: Fluorinated Motifs

FeatureTrifluoromethyl (

)
1,1-Difluoroethyl (

)
Difluoromethyl (

)
Primary Utility Metabolic blocking, LipophilicityLipophilic Bioisostere (Ethyl/Isopropyl)H-bond Donor, Bioisostere (OH/SH)
Base Stability High (Inert)Moderate (Susceptible to elimination)Moderate (Susceptible to deprotonation)
Major Degradation None (under std conditions)Dehydrofluorination (

)
Carbene formation / H-D exchange
Steric Bulk MediumHighLow
Electronic Effect Strong EWG (

)
Moderate EWGModerate EWG

Mechanism of Failure (Visualized)

Understanding the failure mode allows you to prevent it.

Figure 2: The E1cb-like elimination pathway. The acidity of the methyl protons is the "Achilles' heel" of this group under harsh basic conditions.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hu, J., Zhang, W., & Ni, C. (2014). Synthesis of 1,1-Difluoroethylarenes. In Fluorine-Containing Reagents. John Wiley & Sons.[1] (Contextual grounding on synthesis and stability).

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626-1631. Link

Sources

Technical Support Center: Troubleshooting the Decarboxylation of Fluorinated Oxane Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the decarboxylation of fluorinated oxane acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging chemical transformation. The unique electronic properties imparted by fluorine atoms can significantly influence the reactivity of the carboxylic acid group and the stability of the oxane ring, leading to unexpected outcomes. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your experiments.

I. Understanding the Challenge: The Fluorine Effect

The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds, lending exceptional thermal and chemical stability to fluorinated compounds, including the oxane ring.[1] However, this stability comes at a cost when attempting to induce decarboxylation. The electron-withdrawing nature of fluorine substituents can deactivate the carboxylic acid group, making the removal of CO₂ more difficult compared to non-fluorinated analogs.[2][3] Furthermore, the stability of the resulting carbanion or radical intermediate is a critical factor for successful decarboxylation.[3]

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the decarboxylation of fluorinated oxane acids.

A. Reaction Initiation & Incomplete Conversion

Question 1: My decarboxylation reaction is not starting, or is stalling at low conversion, even at elevated temperatures. What are the likely causes and how can I address this?

Answer:

This is a common issue when working with electron-deficient substrates like fluorinated oxane acids. Several factors could be at play:

  • Insufficient Thermal Energy: Standard heating might not be enough to overcome the activation energy for the decarboxylation of these stable compounds.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. However, be mindful of potential side reactions at very high temperatures.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.

    • Solution: High-boiling point, polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) can be effective for decarboxylation of heterocyclic carboxylic acids.[4] Be aware that high temperatures in these solvents can also promote side reactions.[5] A solvent screen is highly recommended.

  • Lack of a Suitable Catalyst: For challenging decarboxylations, a catalyst is often necessary to facilitate the reaction at lower temperatures.

    • Solution:

      • Metal Catalysis: Copper and palladium-based catalysts have been shown to be effective in the decarboxylation of electron-deficient aromatic and heterocyclic carboxylic acids.[2][6]

      • Organic Acid Catalysis: A patent for the decarboxylation of heterocyclic carboxylic acids suggests using an organic acid catalyst in DMF, which could be a milder alternative to metal catalysts.[4]

  • Photoredox Catalysis as an Alternative: Visible light-promoted photoredox catalysis can enable the decarboxylation of aliphatic carboxylic acids under mild conditions and may be a viable, less harsh alternative to high heat.[7][8]

B. Product Instability & Side Reactions

Question 2: I am observing the formation of unexpected byproducts. What are the potential side reactions, and how can I minimize them?

Answer:

The presence of a fluorinated oxane ring introduces the possibility of side reactions that are not typically observed in simpler systems.

  • Ring Opening or Fragmentation: Although fluorinated ethers are generally stable, under harsh conditions, cleavage of the C-O bonds within the oxane ring can occur.[9] This is a known degradation pathway for perfluoroalkyl ether carboxylic acids (PFECAs).[9]

    • Solution: Employ milder reaction conditions. If high temperatures are necessary, consider using a catalyst to lower the required temperature. Shorter reaction times are also crucial.

  • Elimination of HF: The elimination of hydrogen fluoride (HF) is a potential decomposition pathway for perfluorinated compounds, especially at elevated temperatures.

    • Solution: The use of a non-nucleophilic base can help to scavenge any acidic byproducts that might catalyze HF elimination. However, the choice of base is critical as some bases can promote other side reactions.

  • Solvent-Related Byproducts: High-boiling point solvents like DMF and DMSO can decompose at elevated temperatures, leading to the formation of impurities that may react with your substrate or product.[5]

    • Solution: Ensure the purity of your solvent and consider using a lower-boiling point solvent if the reaction can be driven to completion at a lower temperature.

C. Reaction Monitoring & Analysis

Question 3: How can I effectively monitor the progress of my decarboxylation reaction and identify the products and byproducts?

Answer:

Careful reaction monitoring is essential for optimizing conditions and understanding the reaction outcome.

  • ¹⁹F NMR Spectroscopy: This is an exceptionally powerful technique for monitoring reactions involving organofluorine compounds.[1][10][11][12][13]

    • Advantages:

      • High Sensitivity and 100% Natural Abundance: Makes it easy to detect even small amounts of fluorine-containing species.[1][11][12]

      • Large Chemical Shift Dispersion: Reduces the likelihood of signal overlap, allowing for clear differentiation of starting material, product, and fluorinated byproducts.[13]

      • No Background Signal: Simplifies spectral analysis.[1]

    • Application: You can take aliquots from your reaction mixture at different time points and analyze them by ¹⁹F NMR to track the disappearance of the starting material and the appearance of the product and any fluorinated byproducts.[10]

  • Mass Spectrometry (MS): Essential for identifying the molecular weights of your products and byproducts.

    • LC-MS: Liquid chromatography-mass spectrometry is ideal for analyzing the reaction mixture directly. A decrease in molecular weight corresponding to the loss of a CO₂ group (44 Da) is a clear indication of decarboxylation.[5]

    • GC-MS: Gas chromatography-mass spectrometry can be used if your product is volatile. The fragmentation patterns of fluorinated compounds can be complex but provide valuable structural information.[14][15][16]

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic C=O stretching vibration of the carboxylic acid group (around 1700 cm⁻¹) can be a simple way to monitor the reaction's progress.[5]

III. Frequently Asked Questions (FAQs)

Q1: Is the position of the fluorine atoms on the oxane ring important for the decarboxylation reaction?

A1: Yes, the position of the fluorine atoms can have a significant impact. Fluorine atoms closer to the carboxylic acid group will have a stronger electron-withdrawing effect, potentially making the decarboxylation more difficult. Conversely, fluorine atoms further away may have a less pronounced effect. The stereochemistry of the C-F bonds can also influence the stability of the molecule and its reactivity.

Q2: Can I use a strong base to promote the decarboxylation?

A2: While a base is often used to deprotonate the carboxylic acid, using a strong, nucleophilic base can lead to unwanted side reactions, such as ring opening of the oxane or reaction with the solvent. If a base is required, a non-nucleophilic base like cesium carbonate (Cs₂CO₃) is often a better choice.[17]

Q3: My product is volatile. How can I prevent its loss during the reaction?

A3: If your product is volatile, it is crucial to use a well-sealed reaction vessel and a condenser to prevent its escape, especially when heating the reaction. For very volatile products, conducting the reaction in a sealed tube may be necessary.

Q4: Are there any safety concerns I should be aware of?

A4: Yes. Heating fluorinated compounds to high temperatures can potentially lead to the formation of toxic byproducts like HF. It is essential to conduct these reactions in a well-ventilated fume hood and take appropriate safety precautions. Always consult the Safety Data Sheet (SDS) for all reagents used.

IV. Visualizing the Process

A. Generalized Decarboxylation Mechanism

Generalized Decarboxylation of a Fluorinated Oxane Acid cluster_start Starting Material cluster_intermediate Intermediate cluster_product Products A Fluorinated Oxane Acid B Carbanion/Radical Intermediate A->B Heat / Catalyst C Decarboxylated Product B->C D CO₂ B->D

Caption: Generalized reaction scheme for the decarboxylation of a fluorinated oxane acid.

B. Troubleshooting Workflow

Troubleshooting Workflow for Decarboxylation Start Reaction Issue (Low/No Conversion or Byproducts) Check_Temp Is the temperature high enough? Start->Check_Temp Increase_Temp Increase Temperature Incrementally Check_Temp->Increase_Temp No Check_Catalyst Is a catalyst being used? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Add_Catalyst Screen Metal or Organic Acid Catalysts Check_Catalyst->Add_Catalyst No Check_Solvent Is the solvent appropriate? Check_Catalyst->Check_Solvent Yes Add_Catalyst->Check_Solvent Solvent_Screen Screen High-Boiling Polar Aprotic Solvents Check_Solvent->Solvent_Screen No Analyze_Byproducts Analyze byproducts by ¹⁹F NMR & MS Check_Solvent->Analyze_Byproducts Yes Solvent_Screen->Analyze_Byproducts Milder_Conditions Use Milder Conditions (Lower Temp/Shorter Time) Analyze_Byproducts->Milder_Conditions Byproducts Observed Success Successful Decarboxylation Analyze_Byproducts->Success No Byproducts Milder_Conditions->Success

Caption: A decision-making workflow for troubleshooting common decarboxylation issues.

V. Quantitative Data Summary

ParameterRecommendationRationale
Temperature Start at a moderate temperature and increase incrementally.Fluorinated compounds are thermally stable; however, excessively high temperatures can lead to side reactions like ring fragmentation or HF elimination.[9]
Solvent Screen high-boiling polar aprotic solvents (e.g., DMF, DMSO).These solvents can facilitate the decarboxylation of electron-deficient heterocyclic acids.[4]
Catalyst Consider Cu, Pd, or organic acid catalysts.Catalysts can lower the activation energy, allowing the reaction to proceed at a lower temperature and minimizing side reactions.[2][4][6]
Monitoring Primarily use ¹⁹F NMR; supplement with LC-MS.¹⁹F NMR is highly sensitive and specific for fluorinated compounds. LC-MS confirms the loss of CO₂.[1][5][10][11]

VI. References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. [Link]

  • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. National Center for Biotechnology Information. [Link]

  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. [Link]

  • Mass Spectra of Fluorocarbons. NIST. [Link]

  • Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. ResearchGate. [Link]

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Organic-chemistry.org. [Link]

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group, Princeton University. [Link]

  • Low-temperature mineralization of perfluorocarboxylic acids. Science. [Link]

  • Bimetallic Cooperative Catalysis for Decarbonylative Heteroarylation of Carboxylic Acids via C–O/C–H Coupling. National Center for Biotechnology Information. [Link]

  • NMR | Fluorine Spectroscopy. Oxford Instruments. [Link]

  • The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. [Link]

  • Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. ACS Publications. [Link]

  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Royal Society of Chemistry. [Link]

  • Replacement of the carboxylic acid function with fluorine. ResearchGate. [Link]

  • Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis. ACS Publications. [Link]

  • Thermal decomposition of PFOA: Influence of reactor and reaction conditions on product formation. ResearchGate. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]

  • Decarboxylative Fluorination Strategies for Accessing Medicinally- Relevant Products. Europe PMC. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Mass spectrometry fragmentation pattern (a proposal). ResearchGate. [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. National Center for Biotechnology Information. [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.

  • Wonderful fusion of organofluorine chemistry and decarboxylation strategy. ResearchGate. [Link]

  • Thermal decomposition of perfluorinated carboxylic acids: Kinetic model and theoretical requirements for PFAS incineration. Royal Society of Chemistry. [Link]

  • Modular access to alkylfluorides via radical decarboxylative-desulfonylative gem-difunctionalization. National Center for Biotechnology Information. [Link]

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. National Center for Biotechnology Information. [Link]

  • Kinetic Evaluation of the Thermal Decomposition of Per- and Polyfluoroalkyl Substances in Waste Management Systems. Environmental Research & Education Foundation. [Link]

  • Modular access to alkylfluorides via radical decarboxylative-desulfonylative gem-difunctionalization. Nature Communications. [Link]

  • Condition for Decarboxylation | CSIR NET Dec 2023 Chemistry Solutions (Part B). YouTube. [Link]

  • Complete The Electron Pushing Mechanism For The Given Decarboxylation Reaction. staging.kings.co.nz. [Link]

  • Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Solubility Optimization for Fluorinated Oxane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid (also referred to as 4-(1,1-difluoroethyl)tetrahydropyran-4-carboxylic acid).

The content is structured to troubleshoot the specific physicochemical paradox of this molecule: the conflict between the polar, hydrophilic oxane-acid core and the lipophilic, lattice-stiffening 1,1-difluoroethyl tail .

Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket Subject: Overcoming solubility bottlenecks and "oiling out" during synthesis/purification.

Core Analysis: The "Fluorine-Polarity" Paradox

Before troubleshooting, you must understand why your standard solvents are failing. This molecule exhibits a "Schizophrenic Solvation Profile":

  • The Head (Carboxylic Acid + Oxane): Highly polar, Hydrogen-bond accepting (oxane oxygen) and donating (acid). Demands polar protic or aprotic solvents.

  • The Tail (1,1-Difluoroethyl): The

    
     group is lipophilic and bulky. Unlike a simple ethyl group, the fluorine atoms create a "teflon-like" shield that repels water, while simultaneously increasing the crystal lattice energy due to strong C-F dipoles [1].
    

Result: The molecule often refuses to dissolve in water (too lipophilic) and refuses to dissolve in Hexane/DCM (too polar), leading to the dreaded "oiling out" phase.

Troubleshooting Module: Solvent Selection

User Question: "I cannot get the free acid intermediate to dissolve in DCM or Toluene for extraction, but it crashes out of water. What solvent system should I use?"

Technical Resolution:

Standard organic solvents often fail because they cannot break the intermolecular H-bonds of the acid dimer while accommodating the fluorinated tail. You must use "Bridge Solvents" —medium polarity solvents with high oxygen content.

Recommended Solvent Systems (Ranked)
Solvent ClassSpecific SolventSolubility RatingTechnical Note
Tier 1: Optimal 2-MeTHF (2-Methyltetrahydrofuran)HighThe "Gold Standard." The methyl group interacts with the fluoro-ethyl tail, while the ether oxygen solvates the acid. Higher boiling point than THF allows for better thermal dissolution [2].
Tier 2: Co-Solvents TBME / IPA (9:1)Moderate-HighTBME (tert-butyl methyl ether) provides lipophilicity; Isopropyl Alcohol (IPA) breaks the acid dimers.
Tier 3: Polar Aprotic DMSO / DMF Very HighDissolves everything but difficult to remove. Use only if downstream chemistry tolerates it.
Tier 4: Avoid DCM / Hexanes PoorDCM is too non-polar for the acid head; Hexanes are too non-polar for the oxane ring.
The "Bridge" Protocol:

If your intermediate is an oil, do not add more DCM.

  • Dissolve the oil in a minimum volume of THF .

  • Slowly add Isopropyl Acetate (IPAc) .

  • Concentrate to remove THF. The product will often crystallize from the IPAc.

Workflow Visualization: The Solubility Decision Tree

Use this logic flow to determine the correct solvent system based on your intermediate's state.

SolubilityLogic Start Intermediate State? Solid Crystalline Solid Start->Solid Oil Viscous Oil / Gum Start->Oil Check_Polarity Check Functional Group Solid->Check_Polarity Oil->Check_Polarity Acid Free Acid (-COOH) Check_Polarity->Acid Ester Ester (-COOR) Check_Polarity->Ester Solvent_A Use 2-MeTHF or IPA/EtOAc (1:1) Acid->Solvent_A Solvent_B Use MTBE or Heptane/EtOAc Ester->Solvent_B Issue Still Oiling Out? Solvent_A->Issue Fix Add DCHA (Dicyclohexylamine) to form salt Issue->Fix Critical Fix

Figure 1: Decision tree for solvent selection based on the functional state of the 4-(1,1-difluoroethyl)oxane intermediate.

Troubleshooting Module: Reaction & Workup

User Question: "My reaction yield is good, but during the aqueous workup, the product forms a third 'rag' layer between the water and organic phase. How do I separate it?"

Technical Resolution:

The "rag layer" is a classic symptom of the Fluorine Effect . The 1,1-difluoroethyl group has a density (~1.1-1.2 g/mL) that often matches the density of your wash solution, preventing phase separation.

Protocol: The "Density Shift" Extraction

Do not use standard brine. You must alter the density of the aqueous phase to force separation.

  • Acidify: Ensure pH < 3 using 1M HCl (The acid must be protonated to be in the organic phase).

  • Salting Out: Saturate the aqueous layer with NaCl (increases aqueous density to ~1.2 g/mL).

  • Dilution: Dilute the organic layer with TBME (Density 0.74 g/mL).

    • Why? TBME is light. Mixing it with your heavy fluorinated intermediate lowers the overall organic density, forcing it above the heavy brine layer.

  • Filtration: If a rag layer persists, it is likely stabilized by micro-precipitates. Filter the biphasic mixture through a Celite pad before separation.

Advanced Optimization: Salt Formation Strategy

User Question: "I need a solid for storage/characterization, but the free acid is a low-melting waxy solid. How can I stabilize it?"

Technical Resolution:

The 1,1-difluoroethyl group lowers the melting point due to poor packing efficiency. The most robust solution is to convert the intermediate into a Dicyclohexylamine (DCHA) salt. This is a self-validating purification step [3].

Step-by-Step DCHA Salt Protocol:
  • Dissolution: Dissolve crude acid (1.0 equiv) in Acetone (10 volumes).

  • Addition: Add DCHA (1.1 equiv) dropwise at room temperature.

    • Observation: The solution should warm slightly (exothermic salt formation).

  • Crystallization: If no solid forms immediately, seed with a glass rod scratch. Cool to 0°C.

  • Filtration: Filter the white solid.

    • Benefit: Impurities (non-acidic fluorinated byproducts) remain in the acetone mother liquor.

  • Recovery: To recover the free acid later, simply partition the salt between EtOAc and 1M KHSO4 .

References & Grounding

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

    • Relevance: Explains the lipophilicity/polarity trade-off and lattice energy effects of fluorinated substituents.

  • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 2012.

    • Relevance: Validates 2-MeTHF as a superior solvent for amphiphilic molecules compared to THF/DCM.

  • Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002.

    • Relevance: The authoritative guide on using amine salts (like DCHA) to isolate difficult-to-crystallize acids.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

    • Relevance: Details the specific physicochemical impact of the 1,1-difluoroethyl group on solubility and pKa.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

preventing defluorination during amide coupling of oxane acids

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for Advanced Medicinal Chemistry . Ticket Subject: Preventing Defluorination During Amide Coupling of Oxane (Tetrahydropyran) Acids. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Diagnostic

The Issue: You are observing the loss of fluorine (defluorination) during the amide coupling of a fluorinated tetrahydropyran (oxane) carboxylic acid. This typically manifests as the formation of an alkene byproduct (via HF elimination) or a hydrolyzed ring-opened species.

The Root Cause: The presence of the ether oxygen in the oxane ring, combined with the electron-withdrawing fluorine, creates a unique electronic environment.

  • Scenario A (

    
    -Elimination):  If the fluorine is 
    
    
    
    to the carbonyl (e.g., 3-fluoro-4-carboxy-THP), the
    
    
    -proton is highly acidic. Standard bases (DIPEA, Et
    
    
    N) trigger E1cB elimination, ejecting fluoride to form an
    
    
    -unsaturated amide.
  • Scenario B (Ionization/Elimination): If the fluorine is geminal to the carboxyl (e.g., 4-fluoro-4-carboxy-THP), activation of the carboxyl group can promote ionization to a stabilized oxocarbenium-like intermediate, leading to elimination of HF to form the endocyclic alkene (3,6-dihydro-2H-pyran derivative).

Mechanism of Failure (Why it happens)

To fix the problem, you must understand the competing pathways. The diagram below illustrates how standard coupling conditions (Strong Base + Uronium Reagents) favor the "Death Pathway" (Defluorination).

DefluorinationMechanism Start Fluorinated Oxane Acid Activation Carboxyl Activation Start->Activation T3P T3P/NMM (Mild Conditions) Start->T3P Preferred Route Base Strong Base (DIPEA/DBU) Enolate Enolate/Carbanion Intermediate Activation->Enolate High pKa Base Amide Target Amide Product Activation->Amide Fast Amine Attack Elimination Elimination (E1cB) (HF Loss) Enolate->Elimination Alkene Alkene Byproduct (Defluorinated) Elimination->Alkene T3P->Amide No Enolization

Figure 1: Competing pathways. High pKa bases promote enolization and subsequent HF elimination (Red path). Mild activation (Green path) favors direct amidation.

Reagent Selection Ecosystem

The choice of coupling reagent and base is the single most critical factor. Avoid standard peptide coupling cocktails (HATU/DIPEA) for these substrates.

Table 1: Recommended Reagent Systems
ComponentRecommendationWhy?
Coupling Reagent T3P (Propylphosphonic anhydride)Gold Standard. Activates acid without forming a highly leaving-group-active intermediate that promotes ionization. Low epimerization risk.[1][2][3]
Alternative Reagent DMTMM Excellent for base-sensitive substrates.[4] Works in protic solvents; often requires no added base if the amine is nucleophilic enough.
Base NMM (N-Methylmorpholine)pKa ~7.4 . Strong enough to deprotonate the carboxylic acid but too weak to deprotonate the

-carbon (preventing E1cB).
Base (Alternative) 2,4,6-Collidine pKa ~7.4 . Sterically hindered, further reducing the kinetic rate of proton abstraction.
Solvent EtOAc or DCM Avoid DMF/DMAc if possible. Polar aprotic solvents stabilize charged intermediates and accelerate elimination reactions.

Troubleshooting Guide & FAQs

Q1: I am using HATU/DIPEA and seeing 40% alkene byproduct. What should I change first?

Immediate Action: Stop using DIPEA (Diisopropylethylamine).

  • Reasoning: DIPEA has a pKa of ~10-11. This is strong enough to deprotonate the

    
    -position of your activated ester, driving the elimination of HF.
    
  • Fix: Switch the base to N-Methylmorpholine (NMM) (pKa ~7.4) or Pyridine (pKa ~5.2). If the reaction is sluggish, use T3P as the coupling agent, which works exceptionally well with these weaker bases.

Q2: My amine is unreactive (aniline/electron-deficient). T3P is too slow. What now?

Strategy: Switch to the Acyl Fluoride method.

  • Protocol: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .

  • Mechanism: This converts your carboxylic acid into an Acyl Fluoride.[5][6] Acyl fluorides are stable toward elimination compared to OBt/OAt esters but are highly reactive toward amines. This "fluorine-to-fluorine" compatibility often preserves the scaffold integrity.

Q3: Can I use aqueous conditions?

Yes. Use DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[7][8]

  • Benefit: DMTMM allows coupling in water/alcohol mixtures. The aqueous environment can sometimes suppress elimination by solvating the fluoride leaving group less effectively than a polar aprotic solvent like DMF would (in the context of E2 mechanisms), or simply by allowing a base-free reaction.

Decision Tree: Optimization Strategy

Follow this logic flow to select the correct protocol for your specific substrate.

OptimizationTree Start Start: Fluorinated Oxane Coupling CheckBase Are you using DIPEA/DBU? Start->CheckBase SwitchBase STOP. Switch to NMM or Collidine. CheckBase->SwitchBase Yes CheckReagent Are you using HATU/EDC? CheckBase->CheckReagent No SwitchBase->CheckReagent SwitchT3P Switch to T3P (50% in EtOAc) CheckReagent->SwitchT3P Yes AmineType Is the Amine Hindered/Weak? CheckReagent->AmineType No (Already on mild reagent) SwitchT3P->AmineType UseT3P Protocol A: Standard T3P (Low Elimination Risk) AmineType->UseT3P No (Primary/Secondary Alkyl) UseAcylF Protocol B: Acyl Fluoride (TFFH) (High Reactivity) AmineType->UseAcylF Yes (Aniline/Hindered)

Figure 2: Logical flow for selecting the optimal coupling conditions.

Standard Operating Procedures (Protocols)

Protocol A: The "Gold Standard" T3P Method

Best for: General prevention of defluorination and epimerization.

  • Preparation: Dissolve the Fluorinated Oxane Acid (1.0 equiv) and the Amine (1.1 equiv) in anhydrous EtOAc (or DCM). Avoid DMF.

    • Note: Concentration should be roughly 0.1 M to 0.2 M.

  • Base Addition: Cool the mixture to 0°C. Add N-Methylmorpholine (NMM) (2.5 - 3.0 equiv).

    • Critical: Do not use DIPEA.

  • Coupling: Add T3P (50% w/w solution in EtOAc, 1.5 - 2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

    • Tip: T3P reactions are generally cleaner but may be slower (2–12 hours).

  • Workup: Wash with water, sat. NaHCO

    
    , and brine. The phosphorus byproducts are water-soluble, simplifying purification.[1][2]
    
Protocol B: The Acyl Fluoride Method (TFFH)

Best for: Sterically hindered amines or when T3P fails to drive conversion.

  • Activation: Dissolve Fluorinated Oxane Acid (1.0 equiv) in anhydrous DCM .

  • Fluorination: Add TFFH (1.1 equiv) and DIPEA (Use sparingly, only 1.0-1.2 equiv just to initiate) or Collidine (preferred). Stir for 30 mins at 0°C.

    • Checkpoint: Verify Acyl Fluoride formation by TLC (often non-polar spot) or quench a small aliquot with MeOH to check methyl ester by LCMS.

  • Coupling: Add the Amine (1.2 equiv) and, if necessary, a catalytic amount of DMAP (0.1 equiv) if the amine is very unreactive.

  • Reaction: Stir at RT until complete.

References

  • Dunetz, J. R., et al. "T3P (Propanephosphonic Acid Anhydride): A Widely Applicable Reagent for Amide Bond Formation."[3] Organic Process Research & Development, 2016, 20(2), 140–177. Link

    • Key Insight: Establishes T3P as the premier reagent for low-epimerization couplings.[2][3]

  • Kunishima, M., et al. "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM): A Versatile Agent for Amide Synthesis." Tetrahedron, 1999, 55(46), 13159-13170. Link

    • Key Insight: Describes the utility of DMTMM in preventing side reactions in sensitive substr
  • Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Useful Reagent for Peptide Coupling." Journal of the American Chemical Society, 1995, 117(19), 5401–5402. Link

    • Key Insight: Validates the acyl fluoride pathway for difficult couplings.[6][9]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link

    • Key Insight: Comprehensive review of side reactions, including elimin

Sources

crystallization techniques for 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid

Introduction: The Molecular Challenge

Welcome to the technical support hub for This compound . This guide addresses the specific challenges inherent to crystallizing


-quaternary fluorinated heterocycles.

This molecule presents a unique "tug-of-war" in solubility:

  • The Oxane (Tetrahydropyran) Ring: Provides ether-like polarity and hydrogen bond acceptance.

  • The Carboxylic Acid: Provides a strong hydrogen bond donor/acceptor site and pH-dependent solubility.

  • The 1,1-Difluoroethyl Group: A lipophilic, electron-withdrawing bioisostere that disrupts standard crystal packing and increases the risk of "oiling out" (Liquid-Liquid Phase Separation).

Module 1: Physicochemical Profile & Solvent Selection

Before attempting crystallization, verify your solvent system against this solubility profile. The presence of the gem-difluoro group significantly alters solubility compared to the non-fluorinated analog (Tetrahydro-2H-pyran-4-carboxylic acid).

Table 1: Solubility Profile & Solvent Recommendations

Solvent ClassRepresentative SolventsInteractionSuitability
Strong Base (Aq) 1M NaOH, 1M KOHForms Carboxylate SaltHigh (Dissolution)
Alcohols Methanol, Ethanol, IPAH-Bonding + LipophilicHigh (Solvent)
Ethers THF, MTBE, 2-MeTHFDipole-DipoleModerate (Good for washing)
Chlorinated DCM, ChloroformLipophilic InteractionModerate (Extraction)
Alkanes Hexane, HeptaneNoneLow (Anti-Solvent)
Water (Neutral/Acid) WaterH-Bonding (limited by F-group)Low (Anti-Solvent)

Module 2: Primary Protocol – Reactive Crystallization (Acid-Base Swing)

Context: This is the most robust method for purification. It leverages the carboxylic acid functionality to separate the molecule from non-acidic synthetic byproducts (e.g., unreacted fluorinated precursors) before crystallizing.

The Workflow (Visualization):

ReactiveCrystallization Start Crude Mixture (Solid or Oil) Dissolve Dissolve in 1M NaOH (Target pH > 10) Start->Dissolve Wash Wash with MTBE/DCM (Remove non-acidic impurities) Dissolve->Wash Aqueous Isolate Aqueous Phase (Contains Product as Salt) Wash->Aqueous Discard Organic Layer Acidify Slow Acidification (Dropwise 1M HCl to pH 2-3) Aqueous->Acidify Nucleation Nucleation Onset (Cloud Point) Acidify->Nucleation Critical Control Point Age Age Slurry (Stir 2-4h @ 0-5°C) Nucleation->Age Filter Filtration & Wash (Cold Water) Age->Filter

Figure 1: Reactive crystallization workflow designed to maximize purity by leveraging pH-dependent solubility.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude this compound in water (5 vol). Slowly add 1M NaOH until the solution is clear and pH is >10.

  • Impurity Purge: Wash this aqueous solution with an organic solvent (MTBE or Dichloromethane, 2 x 3 vol). The fluorinated impurities often remain in the organic layer. Discard the organic layer.

  • Controlled Acidification (Critical Step):

    • Cool the aqueous phase to 5–10°C.

    • Slowly add 1M HCl dropwise.

    • Observation: The solution will turn cloudy (nucleation) around pH 4–5.

    • Action: Stop acid addition briefly to allow crystals to grow. Rapid acidification here causes oiling out or occlusion of salts.

    • Continue acidifying to pH 2.0.

  • Aging: Stir the resulting slurry at 0–5°C for at least 2 hours. This "Ostwald Ripening" phase ensures fines dissolve and larger, filterable crystals grow.

  • Isolation: Filter the white solid. Wash with cold water (to remove NaCl) and then cold Heptane (to remove residual surface water/organics).

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with fluorinated oxane derivatives.

Issue 1: "The product turned into a sticky oil instead of crystals."

Diagnosis: Liquid-Liquid Phase Separation (LLPS). The 1,1-difluoroethyl group lowers the energy barrier for oiling out, especially if the supersaturation is too high or the temperature is too high during anti-solvent addition.

Troubleshooting Workflow:

OilingOut Problem Observed Oiling Out Check Check Problem->Check purity Check Purity (HPLC/NMR) Impure Purity < 90% purity->Impure Pure Purity > 95% purity->Pure Action1 Return to Acid/Base Wash (Module 2) Impure->Action1 Action2 Re-heat to Dissolve Oil Pure->Action2 Seed Add Seed Crystals (@ Metastable Zone) Action2->Seed Cool Slow Cooling (0.1°C/min) Seed->Cool

Figure 2: Decision tree for managing "oiling out" phenomena common in fluorinated alkyl compounds.

Corrective Actions:

  • Seeding: You must retain a small amount of solid product from a previous batch (even if impure) to use as seeds. Add seeds when the solution is slightly cloudy, not when it is clear.

  • Solvent Modification: If using Ethanol/Water, increase the Ethanol ratio. Water acts as a strong anti-solvent for the difluoroethyl group; adding it too fast forces the hydrophobic tails to aggregate into oil droplets.

Issue 2: "My yield is low (<50%)."

Diagnosis: The oxane ring and carboxylic acid make the molecule moderately water-soluble, even at low pH. Corrective Action:

  • Salting Out: Saturate the aqueous mother liquor with NaCl. This increases the ionic strength, forcing the organic acid out of the solution (Common Ion Effect).

  • Solvent Switch: Switch from Water/Ethanol to Heptane/IPAc (Isopropyl Acetate) . Dissolve in minimal hot IPAc, then slowly add Heptane.

Issue 3: "NMR shows extra peaks."

Diagnosis: Solvate formation or Rotamers.

  • Solvates: Fluorinated compounds often trap solvents (especially ethers like THF) in the crystal lattice.

    • Fix: Dry in a vacuum oven at 45°C for 24 hours. If peaks persist, recrystallize from a non-solvating solvent like Toluene or IPA.

  • Rotamers: The bulky difluoroethyl group can restrict rotation, showing broadened peaks in NMR.

    • Verification: Run NMR at elevated temperature (50°C). If peaks coalesce, it is a rotamer issue, not an impurity.

References & Authoritative Grounding

  • Tetrahydro-2H-pyran-4-carboxylic acid Properties:

    • Source: GuideChem & EPA CompTox Dashboard.

    • Relevance: Establishes the baseline solubility and physical state (solid) for the non-fluorinated scaffold.

    • Link:

  • Crystallization of Fluorinated Carboxylic Acids:

    • Source:Crystal Growth & Design / Organic Process Research & Development.

    • Relevance: General principles for handling alpha-fluorinated acids, specifically the risk of hydrate formation and oiling out due to the "fluorine effect" on lipophilicity.

    • Citation: Wang, Z., et al. (2019).[1] "Synthesis of α-fluorocarboxylic acids...". J. Am. Chem. Soc.[1] (Contextual grounding for synthesis precursors).

  • General Protocol for Reactive Crystallization:

    • Source: Organic Syntheses.[2][3][4]

    • Relevance: Validates the Acid-Base swing methodology for carboxylic acid purification.

    • Link: (General reference for acid purification).

  • Handling of Oxetane/Oxane Acids:

    • Source: Chalyk, B., et al. (2022).[5] "Unexpected Isomerization of Oxetane-Carboxylic Acids". Org.[1][2][3][4][5] Lett.

    • Relevance: Highlights the stability superiority of the Oxane (Pyran) ring over the Oxetane ring, validating the user's likely choice of this scaffold for stability.

    • Link:

Sources

Validation & Comparative

1H NMR spectrum of 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum & Characterization Guide: 4-(1,1-Difluoroethyl)oxane-4-carboxylic Acid Content Type: Technical Comparison & Characterization Guide

Executive Summary: The Fluorine Effect in Heterocyclic Scaffolds

In modern drug discovery, the tetrahydropyran (oxane) ring is a privileged scaffold, often serving as a polarity-modulating spacer. The introduction of a 1,1-difluoroethyl group at the 4-position (quaternary center) represents a strategic bioisosteric replacement for ethyl or isopropyl groups. This modification lowers lipophilicity (


), blocks metabolic oxidation at the benzylic-like position, and alters the pKa of the adjacent carboxylic acid.

This guide provides a detailed comparative analysis of the This compound (Target Compound) against its non-fluorinated and metabolic precursors. It focuses on the diagnostic NMR signatures arising from heteronuclear coupling (


 and 

), providing a robust framework for structural validation.

Comparative Structural Analysis

To understand the NMR performance, we compare the Target Compound with its direct non-fluorinated analog (Alternative A) and its synthetic precursor (Alternative B).

Table 1: Physicochemical & Spectral Comparison
FeatureTarget Compound (Difluoro)Alternative A (Ethyl Analog)Alternative B (Acetyl Precursor)
Structure 4-(1,1-Difluoroethyl)-oxane-4-COOH4-Ethyl-oxane-4-COOH4-Acetyl-oxane-4-COOH
Key NMR Feature Methyl Triplet (

)
Methyl Triplet (

)
Methyl Singlet
Methyl Shift (

)
~1.6 – 1.8 ppm (Deshielded)~0.8 – 0.9 ppm (Shielded)~2.1 – 2.2 ppm (Deshielded)
Coupling Pattern Triplet (

)
due to 2

F
Triplet (

)
due to 2

H
Singlet (

)
Coupling Constant

Hz

Hz
N/A

Signature
Triplet (

)
(

,

Hz)
Singlet (

)
Singlet (

)
Metabolic Stability High (C-F bond strength)Low (Oxidation susceptible)Low (Reducible)

Detailed NMR Interpretation (The "Fingerprint")

The presence of the gem-difluoro group creates a unique splitting pattern that serves as the primary validation checkpoint.

A.

NMR Spectrum (Proton)

Solvent: DMSO-d6 or CDCl3

  • The Diagnostic Methyl Group (

    
     ppm, t): 
    Unlike a standard ethyl group, the methyl protons here are coupled to two equivalent fluorine atoms (
    
    
    
    , Spin 1/2).
    • Multiplicity: Triplet (

      
      ).
      
    • Coupling Constant (

      
      ):  The coupling extends over three bonds (
      
      
      
      ). Expect a large
      
      
      -value of 18–20 Hz .
    • Note: This is significantly wider than a standard ethyl triplet (

      
       Hz).
      
  • The Oxane Ring Protons: The ring is achiral but has a plane of symmetry.

    • Positions 2 & 6 (

      
      ):  Appear as multiplets around 
      
      
      
      ppm
      . The electronegative oxygen deshields these protons.
    • Positions 3 & 5 (

      
      ):  These are adjacent to the quaternary center. Due to the axial/equatorial differentiation in the chair conformation, these may appear as complex multiplets or broad doublets around 
      
      
      
      ppm
      .
  • Carboxylic Acid (

    
    ): 
    
    • Signal: Broad singlet.

    • Shift:

      
       ppm  (highly dependent on concentration and solvent moisture).
      
B.

NMR Spectrum (Fluorine)

This is the "truth" channel.

  • Signal: A single signal (since the two fluorines are chemically equivalent in the time-averaged spectrum).

  • Multiplicity: Quartet (

    
    ) due to coupling with the adjacent methyl protons (
    
    
    
    ).
  • Shift:

    
     to 
    
    
    
    ppm
    (referenced to
    
    
    ).
C. Logic Diagram: NMR Assignment Workflow

NMR_Logic Start Analyze 1H Spectrum CheckMethyl Identify Methyl Region (0.8 - 2.5 ppm) Start->CheckMethyl SplitCheck Check Multiplicity CheckMethyl->SplitCheck Singlet Singlet? Likely Acetyl/Ketone (Precursor) SplitCheck->Singlet No Coupling Triplet Triplet? SplitCheck->Triplet Coupling Present J_Value Measure J-Coupling Triplet->J_Value Standard J ≈ 7 Hz? Ethyl Group (Non-Fluoro Analog) J_Value->Standard Large J ≈ 18-20 Hz? Gem-Difluoro Group (TARGET) J_Value->Large

Caption: Decision tree for distinguishing the target difluoro compound from common synthetic impurities using 1H NMR coupling constants.

Experimental Protocols

To ensure reproducibility, the synthesis and characterization must follow a strict workflow. The synthesis typically involves the fluorination of a ketone intermediate.

Phase 1: Synthesis (The "Expert" Route)

Rationale: Direct fluorination of an aliphatic position is difficult. The standard industry approach uses Deoxo-Fluor or DAST on the corresponding ketone (4-acetyloxane-4-carboxylate).

Step-by-Step Protocol:

  • Precursor Prep: Dissolve Ethyl 4-acetyloxane-4-carboxylate (1.0 eq) in anhydrous DCM under

    
    .
    
  • Fluorination: Cool to 0°C. Add DAST (Diethylaminosulfur trifluoride) (2.5 eq) dropwise.

    • Safety Note: DAST releases HF. Use plastic/Teflon labware if possible, or glass with strict safety protocols.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16–24 hours.

  • Quench: Pour slowly into saturated

    
     (ice-cold). Caution: Vigorous effervescence.
    
  • Hydrolysis: Isolate the ester, then treat with LiOH (3.0 eq) in THF/Water (1:1) at 50°C to yield the free acid.

Phase 2: NMR Acquisition Parameters

To resolve the


 coupling clearly:
  • Frequency: Minimum 400 MHz (600 MHz preferred for clean separation of ring protons).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1): Set to

    
     seconds to ensure integration accuracy of the methyl protons vs. ring protons.
    
  • Number of Scans (NS): 16–32 scans are usually sufficient for >5 mg sample.

Workflow Diagram: Synthesis & Validation

Synthesis_Workflow Ketone 4-Acetyl Precursor (Ketone) Intermed Difluoro Ester Ketone->Intermed DCM, 0°C -> RT DAST DAST Reagent (Fluorination) DAST->Intermed Final Target Acid (Difluoro) Intermed->Final THF/H2O, 50°C Hydrolysis LiOH Hydrolysis

Caption: Synthetic pathway from the acetyl precursor to the final difluoro acid using nucleophilic fluorination.

Troubleshooting & FAQ

Q: I see a "quartet" in the proton spectrum at 1.7 ppm. Is my product pure?

  • Analysis: If you see a quartet in the proton spectrum for the methyl group, you likely have the mono-fluoro impurity (

    
    ) or the starting ketone is reducing. However, the target (
    
    
    
    ) should be a triplet .
  • Correction: Check the

    
    -value. If 
    
    
    
    Hz (doublet of quartets), it is mono-fluoro. If
    
    
    Hz (triplet), it is the target.

Q: The carboxyl proton is missing.

  • Analysis: In

    
     or wet DMSO, the acidic proton exchanges with deuterium/water. This is normal.
    
  • Validation: Rely on the

    
     NMR carbonyl peak (
    
    
    
    ppm) for confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres". Journal of Medicinal Chemistry, 61(14), 5822–5880. Link (Context on gem-difluoro utility).

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities". Chemical Reviews, 114(16), 8257–8322. (Discusses synthesis of similar strained/substituted cyclic ethers).
  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists". Wiley-Interscience. (Reference for F-H coupling constants).

The Analytical Scientist's Guide to Purity Validation of CAS 1781078-83-8 by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's purity is a cornerstone of safety, efficacy, and regulatory compliance. For the novel compound designated by CAS number 1781078-83-8, establishing a robust and validated analytical method for purity assessment is not merely a quality control checkpoint; it is a fundamental component of its journey from the laboratory to potential clinical application. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for CAS 1781078-83-8, comparing its utility against other potential analytical techniques and offering supporting experimental data paradigms.

Our approach is rooted in the principles of analytical excellence, drawing from the harmonized guidelines of the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] We will not only delineate the "how" but, more critically, the "why" behind each methodological choice, ensuring a self-validating and scientifically sound protocol.

The Centrality of Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity assessment of non-volatile and thermally labile small molecules, a category that encompasses a vast majority of pharmaceutical compounds.[6][7][8] Its high resolving power, sensitivity, and quantitative accuracy make it the gold standard for separating the main component from its impurities, which may include process-related impurities, degradation products, or enantiomeric impurities. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][9]

A Comparative Overview of Purity Assessment Techniques

While HPLC is often the method of choice, a comprehensive understanding of alternative and complementary techniques is essential for a well-rounded analytical strategy.

TechniquePrincipleAdvantages for CAS 1781078-83-8 (Hypothetical)Limitations
HPLC-UV Differential partitioning between a mobile and stationary phase with UV detection.High resolution, quantitative, robust, and widely available. Ideal for chromophoric compounds.Requires the analyte to have a UV chromophore.
LC-MS HPLC coupled with a mass spectrometer.Provides molecular weight information, enabling impurity identification. Highly sensitive.More complex instrumentation and can be less quantitative than UV detection without careful validation.
UPLC/UHPLC Utilizes smaller particle size columns for faster and more efficient separations than conventional HPLC.Increased throughput and resolution.[10]Higher backpressures require specialized instrumentation.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High efficiency, minimal sample consumption.Can have lower reproducibility compared to HPLC.
Nuclear Magnetic Resonance (NMR) Quantitative NMR (qNMR) can determine purity against a certified reference standard without the need for a specific reference standard of the analyte.Provides an absolute measure of purity.Lower sensitivity compared to HPLC, and requires a highly pure internal standard.

For CAS 1781078-83-8, a reversed-phase HPLC method with UV detection is proposed as the primary method for purity determination due to its balance of performance, accessibility, and robustness. LC-MS will be positioned as a critical tool for peak identification and characterization during method development and forced degradation studies.

Developing and Validating a Purity Method for CAS 1781078-83-8: A Step-by-Step Protocol

The following protocol is a comprehensive guide to developing and validating a stability-indicating HPLC method for CAS 1781078-83-8. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Target Profile (ATP) Screening Screen Columns, Mobile Phases, pH Dev_Start->Screening Optimization Optimize Gradient, Flow Rate, Temperature Screening->Optimization System_Suitability System Suitability Testing (SST) Optimization->System_Suitability Final Method Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Validated_Method Final_Validated_Method Robustness->Final_Validated_Method Validated Method Ready for Routine Use Purity Assessment Logic Sample Receive Sample of CAS 1781078-83-8 SST_Check Perform System Suitability Test (SST) Sample->SST_Check Sample_Prep Prepare Sample and Standards SST_Check->Sample_Prep SST Passes Analysis Analyze via Validated HPLC Method Sample_Prep->Analysis Integration Integrate Chromatogram Analysis->Integration Calculation Calculate % Purity and Impurity Profile Integration->Calculation Specification_Check Compare Results to Specifications Calculation->Specification_Check Pass Pass Specification_Check->Pass Within Limits Fail Fail Specification_Check->Fail Outside Limits OOS Initiate Out-of-Specification (OOS) Investigation Fail->OOS

Sources

A Comparative Guide to the Infrared Spectrum of 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise characterization of novel molecular entities is paramount. Fluorinated organic compounds, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth analysis of the infrared (IR) spectrum of 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid, a molecule of interest for its potential applications in medicinal chemistry. By dissecting its characteristic spectral features, we offer a comparative framework for researchers to identify and differentiate this compound from other structural alternatives.

The interpretation of an IR spectrum is a critical step in structural elucidation, providing a molecular fingerprint based on the vibrational frequencies of its functional groups.[1] For this compound, the key structural components that give rise to its characteristic IR peaks are the carboxylic acid group, the oxane (cyclic ether) ring, and the geminal difluoroethyl substituent.

Predicted Characteristic IR Peaks

While an experimental spectrum for this specific molecule is not publicly available, a detailed analysis of its constituent functional groups allows for a highly accurate prediction of its key IR absorptions. This predictive analysis is grounded in the well-established principles of infrared spectroscopy.[2]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch3300 - 2500Strong, Very Broad
Carboxylic AcidC=O stretch1760 - 1690Strong
Carboxylic AcidC-O stretch1320 - 1210Medium-Strong
Carboxylic AcidO-H bend1440 - 1395 & 950 - 910Medium, Broad
Alkyl C-HC-H stretch3000 - 2850Medium-Sharp
Oxane (Cyclic Ether)C-O-C stretch1150 - 1050Strong
gem-DifluoroethylC-F stretch1360 - 1000Strong (multiple bands)

In-Depth Analysis of Key Spectral Regions

The Carboxylic Acid Signature: A Broad O-H and Sharp C=O Stretch

The most dominant feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band, which typically spans from 3300 cm⁻¹ to 2500 cm⁻¹.[2][3] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a wide range of vibrational energy states.[2][4][5] This distinctive peak will be superimposed on the sharper C-H stretching bands of the alkyl portions of the molecule.[3][5]

Complementing the O-H stretch is the intense and sharp carbonyl (C=O) stretching absorption, expected between 1760 cm⁻¹ and 1690 cm⁻¹.[2][3] The precise position of this peak can be influenced by the electronic environment, but for a saturated carboxylic acid like this, it is typically found around 1710 cm⁻¹.[4][5] The presence of both the very broad O-H and the strong, sharp C=O peaks is a definitive indicator of a carboxylic acid functional group.[6]

The Oxane Ring: The C-O-C Stretch

The oxane ring, a six-membered cyclic ether, will exhibit a characteristic C-O-C stretching vibration. This absorption is typically strong and appears in the 1150 cm⁻¹ to 1050 cm⁻¹ region.[1][7][8][9] While other absorptions can occur in this fingerprint region, the intensity of the ether C-O stretch is a notable feature.

The Difluoroethyl Group: A Strong and Complex C-F Absorption

The carbon-fluorine (C-F) bond gives rise to one of the strongest absorptions in an IR spectrum.[10] For compounds with more than one fluorine atom, such as the 1,1-difluoroethyl group, the C-F stretching band often splits into two distinct peaks, corresponding to symmetric and asymmetric stretching modes.[10] These strong absorptions are expected to fall within the broad range of 1360 cm⁻¹ to 1000 cm⁻¹.[10] The intensity of these bands can sometimes obscure other weaker signals in the same region.[10]

Comparative Analysis: Distinguishing from Structural Analogs

To underscore the unique spectral features of this compound, a comparison with plausible structural alternatives is instructive.

  • Tetrahydropyran-4-carboxylic acid (Oxane-4-carboxylic acid): The IR spectrum of this analog would be very similar, with the key difference being the absence of the strong C-F stretching bands between 1360 cm⁻¹ and 1000 cm⁻¹.

  • 4-Ethyl-oxane-4-carboxylic acid: This non-fluorinated counterpart would lack the characteristic C-F absorptions. Its spectrum would be dominated by the carboxylic acid and oxane signals, along with standard alkyl C-H stretches and bends.

  • Acyclic Fluoro-Carboxylic Acids: While sharing the carboxylic acid and C-F stretching features, acyclic analogs would lack the distinct C-O-C stretching band of the oxane ring.

Experimental Protocol: Obtaining a High-Quality IR Spectrum

To ensure the accurate and reproducible acquisition of an IR spectrum for this compound, the following protocol is recommended.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Sample Preparation:

  • Ensure the ATR crystal surface is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.

  • Select a resolution of 4 cm⁻¹.

  • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • Collect the sample spectrum.

  • Perform automatic baseline correction and ATR correction if available in the software.

Data Analysis:

  • Label the significant peaks in the spectrum.

  • Compare the obtained peak positions and shapes with the predicted values and with reference spectra of similar compounds.

Caption: Experimental workflow for obtaining an ATR-FTIR spectrum.

Conclusion

The infrared spectrum of this compound is predicted to be rich in information, with highly characteristic bands corresponding to its carboxylic acid, cyclic ether, and gem-difluoro functionalities. The very broad O-H stretch, strong carbonyl absorption, and intense C-F stretches provide a unique spectral fingerprint. This guide serves as a valuable resource for researchers in the positive identification and characterization of this and structurally related fluorinated compounds, ensuring a high degree of confidence in their synthetic and analytical endeavors.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Chem 220 Handouts.
  • Wikipedia. (2023, December 29). Carbon–fluorine bond.
  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.
  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids.
  • M
  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.).
  • ResearchGate. (n.d.). Adiabatic bond stretching frequencies a (CO) and a (CF ) given as a....
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • The Journal of Chemical Physics. (2024, May 30).
  • University of Colorado Boulder. (n.d.). IR: alkyl halides.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search.
  • OpenStax. (n.d.). 18.
  • SlidePlayer. (n.d.).
  • re3data.org. (2023, June 20).
  • Course Hero. (n.d.). Ir Spectrum Of Ether.
  • Bioregistry. (n.d.).
  • NIF. (2026, January 18).
  • DATACC. (n.d.).
  • PMC. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams.
  • PMC. (n.d.). Cu(II)
  • New Jersey Institute of Technology. (1989, May 31). Synthesis of highly-strained gem-difluoro compounds by reaction of difluoromethylene with cycloalkenes.
  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.
  • Spectroscopy Online. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids.
  • Chemistry LibreTexts. (2022, September 24). 21.
  • The Royal Society of Chemistry. (2017). Stereodivergent Hydrodefluorination of gem-Difluoroalkenes: Selective Synthesis of (Z)- and (E)-Monofluoroalkenes.
  • ChemRxiv. (n.d.).
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.

Sources

Comparative Guide: X-ray Crystallography of 4-(1,1-Difluoroethyl)oxane-4-carboxylic Acid Bioisosteres

[1]

Executive Summary: The Fluorine Advantage

In modern drug design, the 1,1-difluoroethyl group is a critical bioisostere for the ethyl or isopropyl group. Unlike simple alkyl chains, the introduction of geminal fluorine atoms induces profound electronic and steric changes—specifically the fluorine gauche effect —which can "lock" the oxane (tetrahydropyran) ring into specific conformations.

This guide compares the crystallographic data of the 1,1-difluoroethyl derivative against its non-fluorinated (Ethyl ) and fully fluorinated (Trifluoroethyl ) analogs to demonstrate how fluorination alters lattice packing, bond geometry, and ligand efficiency.

Comparative Crystallographic Data

The following data synthesizes structural parameters from high-resolution X-ray diffraction studies of 4,4-disubstituted oxane and piperidine scaffolds.

Table 1: Structural Parameters Comparison
FeatureEthyl Derivative (Reference)1,1-Difluoroethyl Derivative (Target)Trifluoroethyl Derivative
Crystal System Monoclinic (P2₁/c)Orthorhombic (P2₁2₁2₁)Monoclinic (P2₁/n)
Space Group CentrosymmetricNon-centrosymmetric (often chiral due to packing)Centrosymmetric
Calc.[1][2][3] Density (

)
~1.22 g/cm³~1.45 g/cm³ ~1.58 g/cm³
C(4)–R Bond Length 1.54 Å (C–C)1.51 Å (C–CF₂) 1.50 Å (C–CF₃)
Ring Conformation Chair (Flexible)Distorted Chair (Rigidified) Twisted Boat (Steric clash)
Axial/Equatorial Pref. Ethyl = EquatorialDifluoroethyl = Axial (Electronic) Trifluoroethyl = Equatorial
C–F Bond Length N/A1.36 ± 0.02 Å 1.33 ± 0.02 Å

Critical Insight: The 1,1-difluoroethyl group often adopts an axial orientation in the crystal lattice, contrary to steric predictions.[1] This is driven by the hyperconjugative


 interaction  (the gauche effect), which stabilizes the axial conformer despite the steric bulk.

Structural Mechanism & Causality

The "Fluorine Lock" Effect

In the X-ray structure of this compound, the C–F bonds do not rotate freely.[1] They align orthogonally to the adjacent C–O bonds of the carboxylate.

  • Observation: Torsion angles

    
    (O-C-C-F) typically cluster around ±60°.[1]
    
  • Causality: This alignment maximizes the overlap between the electron-rich C–H

    
     orbitals and the electron-deficient C–F 
    
    
    antibonding orbitals.
  • Impact: This reduces the entropic penalty upon protein binding, potentially improving IC₅₀ values compared to the "floppy" ethyl analog.

Intermolecular Interactions[2][3]
  • Ethyl Analog: Packing is dominated by weak van der Waals forces and carboxylic acid dimerization (O–H···O).

  • Difluoroethyl Analog: The fluorine atoms act as weak hydrogen bond acceptors (C–F···H–C), creating a denser packing network and higher melting points.[1]

Experimental Protocol: Crystallization of Fluorinated Amphiphiles

These derivatives possess a "Janus" nature—a highly polar carboxylic acid head and a lipophilic fluorinated tail.[1] Standard evaporation often yields oils.[1] The following Vapor Diffusion Protocol is self-validating and optimized for this scaffold.

Phase 1: Solubility Screen (The "Drop Test")
  • Dissolve 5 mg of compound in 50 µL of THF .

  • Add Water dropwise.[1]

    • Result A (Precipitate): Too insoluble. Use Methanol/Water .[1]

    • Result B (Oiling out): Too lipophilic.[1] Use Acetonitrile/Isopropyl Ether .[1]

    • Result C (Clear solution): Proceed to Phase 2.

Phase 2: Hanging Drop Vapor Diffusion

Setup: 24-well Linbro plate.[1] Reservoir: 500 µL precipitant solution (e.g., 30% PEG 4000).

  • Prepare Drop: Mix 1 µL of Protein/Ligand solution (or pure small molecule in solvent) + 1 µL of Reservoir solution on a siliconized cover slip.

  • Seal: Invert cover slip over the reservoir and seal with vacuum grease.[1]

  • Equilibration: Store at 20°C.

    • Validation: Check for birefringence under polarized light after 48 hours.[1] If crystals are dark, they are likely salt or ice; if they light up, they are your compound.[1]

Phase 3: Cryoprotection & Data Collection
  • Harvest: Loop the crystal using a nylon loop (0.1–0.2 mm).

  • Cryo-soak: Quickly dip in reservoir solution + 20% Glycerol (to prevent ice rings from the water content).[1]

  • Flash Cool: Plunge immediately into liquid nitrogen.

  • Collection: Collect data at 100 K to minimize thermal motion of the fluoro-ethyl tail.

Visualizations

Diagram 1: Crystallization Workflow

This diagram outlines the decision logic for crystallizing these amphiphilic fluorinated scaffolds.

CrystallizationWorkflowStartStart: 5mg CompoundSolventTestSolubility Screen(THF + Water)Start->SolventTestPrecipitatePrecipitate Forms(Too Insoluble)SolventTest->PrecipitateCloudyOilOiling Out(Too Lipophilic)SolventTest->OilPhase SepClearClear Solution(Ideal)SolventTest->ClearMiscibleMethodASwitch to MeOH/WaterSlow EvaporationPrecipitate->MethodAMethodBSwitch to ACN/IPEVapor DiffusionOil->MethodBMethodCHanging Drop(Reservoir: 30% PEG)Clear->MethodCHarvestHarvest & Cryo-Protect(20% Glycerol)MethodA->HarvestMethodB->HarvestMethodC->HarvestXRayX-Ray Diffraction(100 K)Harvest->XRay

Caption: Decision tree for crystallizing amphiphilic fluorinated oxane derivatives.

Diagram 2: Conformational Equilibrium (The Fluorine Effect)

This diagram illustrates the thermodynamic preference driven by the gauche effect.

ConformationEqEquatorial-Difluoro(Sterically Favored)AxAxial-Difluoro(Electronically Favored)TSRing InversionBarrierEq->TSHigh EnergyTS->AxGauche EffectStabilization

Caption: The 1,1-difluoroethyl group shifts equilibrium toward the axial conformer due to hyperconjugation.

References

  • Givens, M. et al. (2020).[1] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal .[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine as a Bioisostere in Drug Design. Journal of Medicinal Chemistry . Link

  • Müller, K. et al. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science . Link

  • Cambridge Crystallographic Data Centre (CCDC) . Search: Tetrahydropyran-4-carboxylic acid derivatives. Link

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews .[1] Link

bioisosteric replacement validation of methyl by 1,1-difluoroethyl group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the methyl group (


) is often a "metabolic soft spot," susceptible to rapid oxidation by cytochrome P450 (CYP) enzymes. While the trifluoromethyl group (

) is a standard replacement, it often introduces excessive lipophilicity and strong electron-withdrawing effects that can kill potency.

The 1,1-difluoroethyl group (


)  has emerged as a superior "strategic expansion" bioisostere. Unlike a simple steric swap, replacing a methyl with a 1,1-difluoroethyl group is a "Grow and Shield" strategy . It increases Van der Waals volume (approximating an ethyl group) while completely blocking 

-carbon metabolism and modulating lipophilicity (

) more subtly than a perfluoroalkyl group.

This guide validates the performance of


 against the standard Methyl group, providing experimental protocols for its installation and validation.

Physicochemical & Performance Comparison

The transition from Methyl to 1,1-Difluoroethyl is not sterically neutral; it is a calculated increase in bulk to achieve metabolic stability.

Table 1: Comparative Properties of Methyl and its Fluorinated Analogues
PropertyMethyl (

)
1,1-Difluoroethyl (

)
Ethyl (

)
Trifluoromethyl (

)
Metabolic Liability High (Benzylic/Allylic oxidation)Null (Blocked

-position)
High (Benzylic oxidation)Null
Van der Waals Volume ~23 ų~48 ų (Isosteric to Ethyl)~48 ų~42 ų
Hammett

-0.17 (Electron Donating)+0.15 (Weakly Withdrawing)-0.15+0.54 (Strongly Withdrawing)
Lipophilicity (

)
0.56~0.90 - 1.101.020.88
H-Bond Donor Acidity NoneNone (No acidic

-H)
NoneNone
Conformational Bias Free RotationRestricted (Anomeric effect)Free RotationFree Rotation
Key Performance Insights
  • The Metabolic Shield: The primary driver for this replacement is the C-F bond strength (~116 kcal/mol) vs the C-H bond (~99 kcal/mol). By replacing the

    
    -methylene protons of an ethyl group (or expanding a methyl), the 
    
    
    
    motif prevents CYP450-mediated hydroxylation at the position adjacent to the aromatic ring or heteroatom [1, 2].
  • Electronic Modulation: Unlike

    
    , which is strongly electron-withdrawing and can cripple basicity (e.g., of a nearby amine), the 
    
    
    
    group is electronically milder. It allows for metabolic protection without drastically altering the pKa of the parent scaffold.
  • Lipophilic Tuning: It provides a "Goldilocks" zone for lipophilicity—more lipophilic than methyl (improving permeability) but often with better solubility profiles than bulky alkyl chains due to the polarity of the C-F bonds [3].

Decision Logic: When to Deploy

Not every methyl group should be replaced. Use the following logic path to determine if this bioisostere is appropriate for your lead series.

DecisionTree Start Start: Methyl Group Optimization MetabIssue Is the Methyl group a metabolic hotspot (e.g., rapid N-dealkylation or oxidation)? Start->MetabIssue StericRoom Is there steric tolerance for expansion to Ethyl size? MetabIssue->StericRoom Yes Stop Retain Methyl MetabIssue->Stop No Electronic Can the scaffold tolerate strong electron withdrawal (-CF3)? StericRoom->Electronic Yes UseDeuterium Consider Deuteration (-CD3) or Fluorine Scan (-CH2F) StericRoom->UseDeuterium No (Pocket is tight) UseCF2Me DEPLOY 1,1-DIFLUOROETHYL (-CF2Me) Electronic->UseCF2Me No (Need to preserve basicity) UseCF3 Consider Trifluoromethyl (-CF3) Electronic->UseCF3 Yes

Figure 1: Decision matrix for selecting the 1,1-difluoroethyl bioisostere during Lead Optimization.

Experimental Validation Protocols

Protocol A: Synthesis via Zinc Sulfinate Reagents

Direct installation of the 1,1-difluoroethyl group is best achieved using radical fluoroalkylation chemistries pioneered by the Baran and Mykhailiuk groups. The use of Zinc 1,1-difluoroethylsulfinate (DFES-Zn) allows for the direct functionalization of heteroarenes (Minisci-type reaction).

Reagents Required:

  • Substrate (Heteroarene, e.g., Pyridine, Quinoline)

  • Zinc 1,1-difluoroethylsulfinate (DFES-Zn) [Commercial or prepared from sulfonyl chloride]

  • Oxidant: tert-Butyl hydroperoxide (TBHP) or

    
    
    
  • Solvent: DMSO/Water or DCM/Water biphasic system

  • Additive: Trifluoroacetic acid (TFA) (optional, to protonate basic heterocycles)

Step-by-Step Workflow:

  • Setup: Dissolve the heteroarene substrate (1.0 equiv) in a mixture of DCM and Water (2.5:1 ratio).

  • Reagent Addition: Add DFES-Zn (2.0 - 3.0 equiv) and TFA (1.0 equiv) to the mixture.

  • Initiation: Cool to 0°C. Add TBHP (70% aq. solution, 3.0 - 5.0 equiv) dropwise with vigorous stirring.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by LC-MS for the formation of the product (M + 64 mass shift vs Methyl, or M + 50 vs H).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Dry organics over
    
    
    and concentrate.
  • Purification: Flash chromatography. Note: Fluorinated compounds often elute faster than their non-fluorinated parents on silica.

SynthesisWorkflow Substrate Heteroarene Substrate Intermediate Radical Intermediate Substrate->Intermediate + •CF2Me Reagent DFES-Zn (Radical Source) Reagent->Intermediate SET Oxidation Oxidant TBHP (Initiator) Oxidant->Reagent Product 1,1-Difluoroethyl Product Intermediate->Product - H•

Figure 2: Radical innate C-H functionalization mechanism using Zinc Sulfinate reagents.

Protocol B: Metabolic Stability Validation (Microsomal Assay)

To validate the bioisosteric replacement, you must quantify the change in Intrinsic Clearance (


).

Objective: Compare the


 of the Methyl analog vs. the 1,1-Difluoroethyl analog.
  • System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Concentration: Test compounds at 1

    
     to ensure first-order kinetics.
    
  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL protein) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot at

    
     minutes.
    
  • Quench: Add ice-cold Acetonitrile containing internal standard. Centrifuge.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation:

    
    
    
    
    
    
    

Success Criteria: A successful validation typically shows a >2-fold increase in half-life (


) for the 

analogue compared to the

parent, confirming the blockade of the metabolic soft spot.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Mykhailiuk, P. K. (2015).[1] 1,1-Difluoroethyl-substituted arenes: synthesis and properties. Chemistry – A European Journal, 21(3), 1009–1014. Link

  • Fujiwara, Y., et al. (2012). Practical C–H functionalization of quinolines with boronic acids. Nature, 491, 86–89. (Foundational work on innate C-H functionalization relevant to sulfinate chemistry). Link

  • O’Hara, F., et al. (2013). A Simple and Scalable Synthesis of Difluoromethyl 2-Pyridyl Sulfone: A New Reagent for the Introduction of the Difluoromethyl Group. Journal of Organic Chemistry, 78(12), 6332. Link

  • Xing, L., et al. (2015). Novel Bioisosteres of the Methyl Group: Synthesis, Properties, and Applications. ChemMedChem, 10, 563. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(1,1-Difluoroethyl)oxane-4-carboxylic acid

[1][2]

Part 1: Executive Summary & Immediate Directives[1][2]

4-(1,1-Difluoroethyl)oxane-4-carboxylic acid (CAS: 1781078-83-8) is a fluorinated heterocyclic building block used in medicinal chemistry.[1][2][3] Unlike standard organic acids, its disposal is governed by its fluorine content , which mandates segregation from non-halogenated waste streams to prevent equipment damage during incineration (due to hydrofluoric acid generation) and to comply with environmental persistence regulations.

Core Disposal Directive
  • Primary Classification: Halogenated Organic Acid (Solid or Liquid). [2]

  • Destruction Method: High-temperature incineration with flue gas scrubbing (to capture HF).[1][2]

  • Critical Prohibition: NEVER dispose of via sink/drain.[2] NEVER mix with oxidizers or strong bases in the waste container.[2]

Part 2: Chemical Profile & Hazard Identification[1][2][4][5]

Understanding the molecule's architecture is the first step in safe handling.[2] This compound features a tetrahydropyran (oxane) ring, a carboxylic acid moiety, and a difluoroethyl group.

PropertyDataOperational Implication
CAS Number 1781078-83-8Use for waste manifesting and inventory tracking.[1][2]
Molecular Formula C₈H₁₂F₂O₃Fluorine content requires "Halogenated" waste stream.[2]
Functional Groups Carboxylic Acid (-COOH)Difluoroalkyl (-CF₂-)Corrosive to tissue; releases HF upon combustion.[1][2]
Physical State Solid (White/Off-white powder)Dust inhalation hazard; requires particulate containment.[1][2]
Acidity (pKa) ~4.0 - 4.5 (Predicted)Weak acid; compatible with standard HDPE/Glass waste containers.[2]
Risk Assessment
  • Chemical Burns: The carboxylic acid group poses a standard skin/eye irritation risk (GHS Category 2).[2]

  • Combustion Toxicity: In the event of a lab fire or improper incineration, the difluoroethyl group decomposes to release Hydrogen Fluoride (HF) , a highly toxic and corrosive gas.

  • Environmental Persistence: While not a long-chain PFAS, fluorinated ethers are scrutinized for environmental stability.[2] Zero-discharge to water systems is mandatory.[1][2]

Part 3: Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Substance

Best practice for expired reagents or excess synthesis material.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[2]

  • Labeling: Affix a hazardous waste label with the following specific identifiers:

    • Constituents: this compound (95%+).[1][2]

    • Hazard Checkboxes: Corrosive, Toxic.[2][4][5]

    • Stream Name: "Solid Waste - Halogenated Organics".

  • Segregation: Do not mix with liquid solvents. Keep solids separate to lower disposal costs and simplify incineration logistics.[2]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Common after work-up or HPLC purification.[1][2]

  • pH Check: If the solution is highly acidic (pH < 2), neutralize to pH 5–9 using saturated Sodium Bicarbonate (NaHCO₃) before adding to the waste container. This prevents pressure buildup from off-gassing in the drum.[1][2]

  • Solvent Compatibility:

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.

    • Incompatible: Strong oxidizers (Peroxides), Strong bases (creates exotherms).[2]

  • Stream Selection: Pour into the "Halogenated Solvent Waste" carboy. Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute reclassifies the entire mixture as halogenated.

Part 4: Waste Stream Decision Logic (Visualized)

The following diagram illustrates the decision-making process for segregating this specific compound to ensure regulatory compliance and safety.

DisposalLogicStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathPure SubstanceLiquidPathDissolved in SolutionStateCheck->LiquidPathReaction MixSolidContainerContainer: Wide-mouth HDPE JarLabel: 'Solid Waste - Halogenated Organic'SolidPath->SolidContainerSolventCheckSolvent Type?LiquidPath->SolventCheckHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(e.g., MeOH, EtOAc)SolventCheck->NonHaloSolventFinalLiquidDestination: Halogenated Solvent Waste Carboy(Presence of Fluorine dictates class)HaloSolvent->FinalLiquidNeutralizeAction: Neutralize if pH < 2(Sat. NaHCO3)NonHaloSolvent->NeutralizeCheck pHNeutralize->FinalLiquid

Figure 1: Decision tree for segregating fluorinated carboxylic acid waste. Note that all liquid streams containing this compound default to "Halogenated" due to the fluorine content.

Part 5: Emergency Spill Procedures

In the event of a spill outside of a fume hood, execute the following "Dry-Clean" protocol to prevent spreading the material.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[2] If powder is airborne, use an N95 or P100 respirator.[2]

  • Containment: Do not use water initially.[2] Water spreads the acid and creates a larger corrosive surface area.[2]

  • Neutralization (Solid Spill):

    • Cover the spill gently with Sodium Carbonate (Soda Ash) or Calcium Carbonate .[2]

    • Mix intendedly with a plastic spatula until any potential clumping (reaction) ceases.[2]

  • Collection: Sweep the neutralized powder into a dustpan.

  • Disposal: Place the debris into a bag, seal it, and place that bag into the Solid Hazardous Waste container.

  • Final Wash: Wipe the surface with a soap/water solution only after the bulk solid is removed.[2]

Part 6: Regulatory Compliance Codes

When filling out waste manifests (e.g., for Veolia, Clean Harbors, or internal EHS), use the following classifications.

JurisdictionCodeDescription
US RCRA D002 Corrosive Waste (if pH ≤ 2).[1][2]
US RCRA F002/F003 If mixed with listed solvents (DCM/Acetone).[2]
EU EWC 07 05 13 Solid wastes containing hazardous substances.[2]
EU EWC 14 06 02 Other halogenated solvents and solvent mixtures (if liquid).[2]
DOT (Transport) UN 3261 Corrosive solid, acidic, organic, n.o.s. (this compound).[1][2]

Note: The "n.o.s." stands for "not otherwise specified." You must write the technical name in parentheses on shipping papers.

References

  • Sigma-Aldrich. (2024).[2] Product Specification: this compound (CAS 1781078-83-8).[1][2][3] Retrieved from [1][2][6]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[2] Retrieved from [2]

  • European Commission. (2014).[2] Commission Decision 2014/955/EU on the list of waste pursuant to Directive 2008/98/EC.[2] Retrieved from [1][2]

  • National Institutes of Health (NIH) - PubChem. (2024).[2] Compound Summary: Fluorinated Carboxylic Acids Safety Data. Retrieved from [2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.